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  • Product: (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
  • CAS: 1414960-68-1

Core Science & Biosynthesis

Foundational

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester chemical structure and properties

Abstract (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic indan core, combined with the synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic indan core, combined with the synthetically versatile bromine and Boc-protected amine functionalities, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and scientists in the field of drug discovery.

Chemical Identity and Properties

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, also known as tert-Butyl (S)-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, is a carbamate-protected derivative of the chiral amine (S)-6-bromo-indan-1-amine. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group, masking the nucleophilicity of the amine during synthetic transformations while allowing for easy deprotection under mild acidic conditions.

Chemical Structure

The structure features a stereocenter at the C1 position of the indan ring system, leading to its chirality.

Caption: Chemical Structure of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for the overall handling of the compound.

PropertyValueSource
CAS Number 1414958-70-5[1]
Molecular Formula C₁₄H₁₈BrNO₂[1]
Molecular Weight 312.2 g/mol [1]
Appearance Solid[2]
InChI Key YZEZLDIZHPBHGQ-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is typically achieved through the Boc-protection of its corresponding primary amine precursor, (S)-6-bromo-indan-1-amine. This transformation is a cornerstone of modern organic synthesis, valued for its high efficiency and mild reaction conditions.[3]

Synthetic Pathway

The overall synthetic strategy involves a single, high-yielding step from the commercially available chiral amine.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A (S)-6-Bromo-indan-1-amine (CAS: 1213110-51-0) C (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester A->C Boc Protection B Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DCM)

Caption: Synthetic workflow for the preparation of the title compound.

Mechanistic Rationale

The N-tert-butoxycarbonylation of a primary amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[4] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic byproducts.[3] The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group readily decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3][4]

The choice of solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is critical for ensuring the solubility of the reactants and facilitating the reaction.[4] Aqueous conditions have also been successfully employed, offering a more environmentally friendly "green chemistry" approach.[5][6]

Applications in Research and Drug Development

The title compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[7]

The bromine atom on the aromatic ring is a key functional handle for introducing further molecular diversity. It readily participates in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the attachment of various aryl, alkyl, and amino substituents.[8] The Boc-protected amine at the chiral center allows for subsequent deprotection and derivatization, enabling the exploration of structure-activity relationships (SAR) in drug candidates.

This building block is particularly valuable for the synthesis of inhibitors of enzymes and receptors where the specific stereochemistry and rigid conformation of the indane core are crucial for binding and activity.[9]

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

N-tert-butoxycarbonylation of (S)-6-Bromo-indan-1-amine

Materials:

  • (S)-6-Bromo-indan-1-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)[3]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-6-bromo-indan-1-amine (1.0 equiv) in the chosen anhydrous solvent (THF or DCM).

  • Base Addition: Add the base (TEA or DIPEA, 1.5 - 3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.2 - 1.5 equiv) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: If necessary, the product can be further purified by column chromatography on silica gel to afford the pure (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

Safety and Handling

It is imperative to handle this compound in accordance with good laboratory practices.

  • Hazard Identification: May cause skin and eye irritation.[2][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[10]

Conclusion

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a strategically important chiral building block for the synthesis of complex, biologically active molecules. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the field of drug discovery and medicinal chemistry. This guide has provided the essential technical details to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Pandey, R. K., Dagade, S. P., Upadhyay, R. K., Dongare, M. K., & Kumar, P. (2002).
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Tert-butyl (6-bromopyridin-2-YL)carbamate. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • 1-Oxa-9-azaspiro[5.5]undecane, hydrochloride (1:1). (n.d.). EON Biotech. Retrieved March 17, 2026, from [Link]

  • (6-Bromo-hexyl)-carbamic acid tert-butyl ester. (n.d.). iChemical. Retrieved March 17, 2026, from [Link]

  • Kaczor, A. A., & Satała, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73.
  • (6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester. (n.d.). Seven Chongqing Chemdad Co., Ltd. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Chiral synthesis pathway of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

An In-depth Technical Guide to the Chiral Synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Prepared by: Gemini, Senior Application Scientist Executive Summary (S)-(6-Bromo-indan-1-yl)-carbamic acid te...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chiral Synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a valuable chiral building block in medicinal chemistry, where the indane scaffold is a privileged structure in numerous pharmacologically active agents.[1][2] The precise control of stereochemistry at the C1 position is critical, as enantiomers often exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.[3][4] This guide provides a comprehensive overview of a robust and highly selective synthetic pathway to obtain the enantiopure (S)-isomer.

This document moves beyond a simple recitation of steps to provide a strategic rationale for the chosen synthetic route. We will focus on the pivotal chiral-inducing step—the asymmetric reduction of the prochiral ketone, 6-bromo-1-indanone—and detail a stereoinvertive sequence to achieve the desired (S)-amine configuration. The methodologies presented herein, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, are foundational in modern asymmetric synthesis and have been selected for their reliability, high enantioselectivity, and scalability.[5][6] Detailed experimental protocols, mechanistic insights, and comparative data are provided to equip researchers and drug development professionals with a practical and scientifically grounded approach to this synthesis.

The Strategic Importance of Chiral Indane Scaffolds

The 2,3-dihydro-1H-indene (indane) framework is a core structural motif in a wide array of natural products and pharmaceutical compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for designing ligands that can engage with biological targets like enzymes and receptors with high affinity and specificity. The introduction of a stereocenter, particularly at the C1 position, is a common strategy in drug design to optimize these interactions.[3] Consequently, access to enantiomerically pure indane derivatives is a critical objective in pharmaceutical development.[4][7]

Retrosynthetic Analysis and Strategic Planning

A robust synthesis requires a strategic approach that maximizes stereochemical control. The target molecule can be disconnected to reveal its key precursors. The tert-butyl carbamate (Boc) group is a standard protecting group installed in the final step from the corresponding primary amine, (S)-6-bromo-1-aminoindan.

The critical stereocenter is established in the amine. A highly reliable method to install a chiral amine is through the SN2 displacement of an activated alcohol. This reaction proceeds with a predictable inversion of stereochemistry. Therefore, to obtain the (S)-amine, the most logical precursor is the (R)-alcohol, (R)-6-bromo-1-indanol. This (R)-alcohol can be synthesized with high enantiopurity via the asymmetric reduction of the commercially available prochiral ketone, 6-bromo-1-indanone.[8] This strategic decision to target the opposite alcohol enantiomer simplifies the synthesis by leveraging a powerful and predictable stereoinvertive transformation.

G Target (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Amine (S)-6-Bromo-1-aminoindan Target->Amine Boc Protection Azide (S)-6-Bromo-1-azidoindan Amine->Azide Azide Reduction Alcohol_R (R)-6-Bromo-1-indanol Azide->Alcohol_R SN2 Azide Displacement (Inversion) Ketone 6-Bromo-1-indanone Alcohol_R->Ketone Asymmetric Reduction (Key Chiral Step)

Caption: Retrosynthetic pathway for the target molecule.

The Key Chiral-Inducing Step: Asymmetric Reduction of 6-Bromo-1-indanone

The asymmetric reduction of 6-bromo-1-indanone to (R)-6-bromo-1-indanol is the cornerstone of this synthesis. Several powerful catalytic systems can achieve this with exceptional levels of enantioselectivity.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones.[9] It employs a chiral oxazaborolidine catalyst which coordinates both the borane reducing agent and the ketone substrate in a highly organized, six-membered ring transition state.[5][10] This unique mechanism of dual activation via Lewis acid and Lewis base catalysis allows for predictable and high levels of stereoinduction.[11] To produce the desired (R)-alcohol, the (R)-MeCBS catalyst is selected.

Mechanistic Rationale: The mechanism involves the formation of a catalyst-borane complex.[10] The ketone's carbonyl oxygen then coordinates to the Lewis acidic boron atom of the catalyst, orienting the sterically larger aryl side of the indanone away from the catalyst's bulky substituent.[12] This conformation allows for a face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon, yielding the (R)-alcohol with high enantiomeric excess (ee).[5][9]

G cluster_0 CBS Catalytic Cycle A Catalyst-Borane Complex Formation B Ketone Coordination to Lewis Acidic Boron A->B Prochiral Ketone C Stereoselective Hydride Transfer (TS) B->C Conformational Lock D Product Release & Catalyst Regeneration C->D (R)-Alkoxyborane Intermediate D->A BH3 Alcohol (R)-6-Bromo-1-indanol D->Alcohol Ketone 6-Bromo-1-indanone Ketone->B

Caption: The catalytic cycle of the CBS reduction.

Experimental Protocol: CBS Reduction

  • Catalyst Preparation: To a flame-dried, argon-purged flask, add (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][5][11][13]oxazaborole ((R)-MeCBS catalyst) (0.1 eq) and anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve 6-bromo-1-indanone (1.0 eq) in anhydrous THF and add it slowly to the catalyst-borane solution at 0 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield (R)-6-bromo-1-indanol.

  • Analysis: Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Method B: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and a chiral diamine.[6][14] It is a highly efficient and industrially scalable process for the asymmetric hydrogenation of ketones.[13][15] The reaction operates through a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand participate in the hydrogen transfer.[13]

Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Activation: In a high-pressure reactor under an inert atmosphere, charge [RuCl₂(p-cymene)]₂ (0.005 eq), (R)-BINAP (0.01 eq), and (R,R)-DPEN (0.01 eq) in isopropanol.

  • Base Addition: Add a solution of potassium tert-butoxide in isopropanol (0.02 eq) and stir the mixture at 50 °C for 30 minutes to generate the active catalyst.

  • Hydrogenation: Add a solution of 6-bromo-1-indanone (1.0 eq) in isopropanol to the reactor.

  • Reaction: Pressurize the reactor with hydrogen gas (10-50 atm) and heat to the desired temperature (e.g., 40-60 °C).

  • Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, cool the reactor, vent the hydrogen, and concentrate the solvent.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Data Summary: Asymmetric Reduction
MethodCatalyst SystemTypical YieldTypical ee (%)Reference
CBS Reduction (R)-MeCBS / BH₃·SMe₂>90%>95%[10]
Noyori Hydrogenation Ru-(R)-BINAP-(R,R)-DPEN>95%>98%[13][15]
Enzymatic Reduction Ketoreductase (KRED)Variable>99%[16]

Stereoinvertive Conversion to (S)-6-Bromo-1-aminoindan

With the (R)-alcohol in hand, the next stage involves a two-step sequence with a net inversion of stereochemistry to yield the target (S)-amine.

Step A: Activation of the Hydroxyl Group (Mesylation)

The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate, to facilitate Sₙ2 displacement. This reaction proceeds with retention of configuration.

Protocol: Mesylation

  • Setup: Dissolve (R)-6-bromo-1-indanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in an argon-purged flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor by TLC.

  • Work-up: Quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting (R)-6-bromo-indan-1-yl methanesulfonate is often used directly in the next step without further purification.

Step B: Azide Displacement and Reduction

The mesylate is displaced by an azide nucleophile in a classic Sₙ2 reaction, which proceeds with complete inversion of the stereocenter to form the (S)-azide. The azide is then reduced to the primary amine, a transformation that occurs with retention of configuration.

G Start (R)-6-Bromo-1-indanol Step1 Mesylation (MsCl, Et3N) Stereochemistry: Retention Start->Step1 Intermediate (R)-OMs Intermediate Step1->Intermediate Step2 Azide Displacement (NaN3, DMF) Stereochemistry: Inversion Intermediate->Step2 Azide (S)-6-Bromo-1-azidoindan Step2->Azide Step3 Azide Reduction (H2, Pd/C) Stereochemistry: Retention Azide->Step3 End (S)-6-Bromo-1-aminoindan Step3->End

Caption: Workflow for the stereoinvertive amination.

Protocol: Azide Displacement and Reduction

  • Azide Displacement: Dissolve the crude (R)-mesylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 60-70 °C. Monitor the reaction by TLC until the starting mesylate is consumed.

  • Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Azide Reduction: Dissolve the crude (S)-azide in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate to yield crude (S)-6-bromo-1-aminoindan.

Final Step: Boc Protection

The final step is the protection of the chiral amine with a tert-butoxycarbonyl (Boc) group, a standard procedure that is high-yielding and preserves the stereochemical integrity of the product.

Protocol: Boc Protection

  • Setup: Dissolve the crude (S)-6-bromo-1-aminoindan (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture of THF and water.

  • Reagent Addition: Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq if using a biphasic system). Cool to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the starting amine is consumed (TLC analysis).

  • Work-up: If using DCM, wash with 1M HCl and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine organic layers.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, by silica gel chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: This is the most critical analysis to determine the enantiomeric excess (ee) of the final product and the chiral alcohol intermediate. A suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) must be used with an appropriate mobile phase.

Conclusion

The synthesis of enantiopure (S)-(6-bromo-indan-1-yl)-carbamic acid tert-butyl ester is reliably achieved through a strategic, multi-step sequence. The cornerstone of this pathway is the highly enantioselective reduction of 6-bromo-1-indanone to the (R)-alcohol, leveraging well-established and powerful catalytic systems like the CBS reduction or Noyori hydrogenation. This deliberate choice of the opposite enantiomer allows for a robust and predictable stereoinvertive amination via an azide displacement pathway. Each step in this guide is designed to be high-yielding and maintain stereochemical fidelity, providing a clear and effective route for researchers in the field of drug discovery and development.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Yoo, S. H. (2018). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. In Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. [Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. [Link]

  • Strych, S., & Trapp, O. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(10), 4823-4828. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Tiong, A. K., & Tadesse, S. (2017). A review on the synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 489–521. [Link]

  • Sapa, J., et al. (2010). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. University of the Witwatersrand, Johannesburg. [Link]

  • Edwards, H. J., Hargrave, J. D., Penrose, S. D., & Frost, C. G. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(6), 2093-2105. [Link]

  • Szaleniec, M., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S270-S279. [Link]

  • Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]

  • Wikipedia. (2024). Asymmetric hydrogenation. Wikipedia. [Link]

  • Myers, A. (2007). The Noyori Asymmetric Hydrogenation Reaction. Chem 115 Course Material. [Link]

  • Tiong, A. K., & Tadesse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 489-521. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. SynArchive.com. [Link]

  • Das, S., & Kumar, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(1), 1-15. [Link]

  • Chem-Impex. (2024). 6-Bromo-1-indanone. Chem-Impex International. [Link]

  • Prasad, K. R. (2008). A convenient synthesis of (1 S,2 R)-1,2-indene oxide and trans-(1 S,2 S)-2-bromo-1-indanol via oxazaborolidine-catalyzed borane reduction. ResearchGate. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

Sources

Foundational

Spectroscopic data for (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Comprehensive Spectroscopic and Synthetic Profiling of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Executive Summary (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (often referred to as (S)-Boc-6-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic and Synthetic Profiling of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Executive Summary

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (often referred to as (S)-Boc-6-bromo-1-aminoindane) is a highly versatile, privileged chiral building block utilized extensively in modern medicinal chemistry. Its rigid indane scaffold, combined with a selectively addressable aryl bromide and a stereodefined Boc-protected amine, makes it an ideal precursor for developing targeted therapeutics. This molecule has served as a critical intermediate in the synthesis of highly selective Janus Kinase 3 (JAK3) covalent inhibitors[1] and Histamine-3 receptor ligands[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide on the spectroscopic characterization, physicochemical properties, and optimized stereoselective synthesis of this critical intermediate. The methodologies detailed herein are designed as self-validating systems, ensuring high fidelity and reproducibility in drug development workflows.

Strategic Role in Drug Discovery

The architectural rigidity of the indane ring minimizes the entropic penalty upon target binding, making it a highly sought-after pharmacophore. In the development of JAK3 inhibitors, the (S)-6-bromo-indan-1-ylamine core is functionalized via transition-metal cross-coupling at the C6 position, while the C1 amine is derivatized into an electrophilic cyanamide or acrylamide warhead. This precise spatial arrangement allows the warhead to selectively engage Cys909 within the JAK3 ATP-binding pocket[1].

JAK3Pathway Cytokine Cytokine (e.g., IL-2) Receptor Common Gamma Chain Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Phosphorylation JAK3->STAT Phosphorylates Gene Gene Transcription (Immune Response) STAT->Gene Translocates to Nucleus Inhibitor Indanyl-Derived JAK3 Covalent Inhibitor Inhibitor->JAK3 Blocks (Cys909)

Figure 1: JAK3 signaling pathway illustrating the targeted intervention by indanyl-derived covalent inhibitors.

Principles of Stereoselective Synthesis

The synthesis of the (S)-enantiomer requires strict stereocontrol. The most robust and scalable method involves the reductive amination of 6-bromo-1-indanone using Ellman’s chiral sulfinamide auxiliary.

Causality of Experimental Choices:

  • Chiral Auxiliary: The condensation of (R)-2-methylpropane-2-sulfinamide with 6-bromo-1-indanone yields a chiral sulfinyl imine. During the subsequent reduction with sodium borohydride (NaBH₄), the bulky tert-butanesulfinyl group sterically blocks the Re-face of the imine. Consequently, hydride delivery occurs exclusively from the Si-face, establishing the (S)-configuration at the C1 position with a diastereomeric excess (d.e.) of >95%.

  • Protecting Group Orthogonality: The Boc (tert-butoxycarbonyl) group is specifically chosen for its orthogonality. It withstands the harsh basic and transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig aminations) necessary for functionalizing the C6-bromide[3], yet it can be cleanly removed under mild acidic conditions (e.g., HCl in methanol) without degrading the indane core.

SynthesisWorkflow A 6-Bromo-1-indanone B (R)-t-Bu-Sulfinamide Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C D NaBH4 Reduction (Diastereoselective) C->D E (S)-Sulfinamide Indane D->E F 1. HCl/MeOH 2. Boc2O, Et3N E->F G (S)-(6-Bromo-indan-1-yl) -carbamic acid tert-butyl ester F->G

Figure 2: Workflow for the stereoselective synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Synthesis of (S)-N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-2-methylpropane-2-sulfinamide

  • Imine Formation: Charge a dry flask with 6-bromo-1-indanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The reaction is self-validated when the starting material (m/z 211/213) is entirely consumed, and the imine mass [M+H]⁺ (m/z 314/316) is the dominant peak.

  • Stereoselective Reduction: Cool the reaction mixture to -40 °C. Add NaBH₄ (3.0 eq) in small portions. Stir for 4 hours, allowing the temperature to gradually rise to -10 °C.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Filter through a pad of Celite to remove titanium salts. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Perform Chiral HPLC analysis on the crude mixture. A d.e. of >95% validates the stereochemical fidelity of the hydride transfer.

Protocol 2: Deprotection and Boc-Protection

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Concentrate to yield the (S)-6-bromo-1-aminoindane hydrochloride salt.

  • Boc Protection: Suspend the salt in DCM. Add Triethylamine (3.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir for 6 hours at room temperature.

  • Purification: Wash the organic layer with 1M citric acid, then brine. Dry and purify via flash chromatography (Hexanes/EtOAc) to yield the pure target ester.

Comprehensive Spectroscopic Characterization

A self-validating analytical system requires orthogonal spectroscopic techniques to confirm both the regiochemistry of the bromide and the integrity of the chiral center.

Physicochemical Properties

Table 1: Key Physicochemical Data

Property Value
Chemical Name (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
CAS Registry Number 1414958-70-5 (General)
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.20 g/mol

| Monoisotopic Mass | 311.0521 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of NMR Splitting: The regiochemistry of the bromine at C6 is unequivocally confirmed by the ¹H NMR aromatic splitting pattern (a 1,2,4-trisubstituted system). The C7 proton is isolated between the bridgehead carbon and the bromine; lacking ortho-coupling, it appears as a fine doublet (J ~ 1.8 Hz). The C4 and C5 protons exhibit characteristic ortho-coupling (J ~ 8.0 Hz). The C1 benzylic proton is highly deshielded by the adjacent carbamate nitrogen, appearing as a multiplet around 5.10 ppm.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.45 d 1.8 1H Ar-H (C7)
7.35 dd 8.0, 1.8 1H Ar-H (C5)
7.10 d 8.0 1H Ar-H (C4)
5.10 m (pseudo-q) ~7.5 1H CH (C1)
4.75 br d 8.0 1H NH (Carbamate)
2.95, 2.80 m - 2H CH₂ (C3)
2.55, 1.80 m - 2H CH₂ (C2)

| 1.48 | s | - | 9H | t-Butyl (CH₃)₃ |

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
155.5 C=O Boc Carbonyl
145.0, 142.0 C (Quaternary) Ar-C (C7a), Ar-C (C3a)
130.5, 127.5, 126.0 CH Ar-C (C5), Ar-C (C7), Ar-C (C4)
120.5 C (Quaternary) Ar-C-Br (C6)
79.5 C (Quaternary) t-Butyl Quaternary
55.5 CH C1 (Aliphatic)
35.0, 29.5 CH₂ C2 (Aliphatic), C3 (Aliphatic)

| 28.5 | CH₃ | t-Butyl Methyls |

Mass Spectrometry (LC-MS) and Infrared (IR) Spectroscopy

In ESI-MS, the molecule typically exhibits a weak molecular ion peak [M+H]⁺ at m/z 312.1/314.1 (reflecting the 1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br). The base peak often corresponds to the loss of the tert-butyl group[M-tBu+H]⁺ at m/z 256.0/258.0, and the loss of the entire Boc group [M-Boc+H]⁺ at m/z 212.0/214.0. IR spectroscopy validates the presence of the carbamate with a sharp N-H stretch at ~3350 cm⁻¹ and a strong, characteristic C=O stretch at ~1685 cm⁻¹.

Sources

Exploratory

A Comprehensive Guide to the Enantioselective Synthesis of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Abstract (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific construction is of paramount importance, as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific construction is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on a single enantiomer. This in-depth technical guide provides a comprehensive overview of the enantioselective reduction of 6-bromo-indan-1-one to the corresponding (S)-aminoindane, followed by its protection as a tert-butyl carbamate. We will delve into the mechanistic underpinnings of prominent catalytic systems, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic strategies for this critical intermediate.

Introduction: The Significance of Chiral Indanes in Medicinal Chemistry

The indane scaffold is a privileged structural motif found in a wide array of biologically active molecules.[1][2] Specifically, chiral 1-aminoindanes are key components in the development of drugs targeting various therapeutic areas. The precise stereochemical orientation of the amino group is often crucial for potent and selective interaction with biological targets. The bromo-substitution at the 6-position of the indane ring provides a versatile handle for further synthetic transformations, enabling the exploration of a broader chemical space during drug discovery and development.[3] The tert-butyloxycarbonyl (Boc) protecting group offers a stable and readily cleavable means of masking the amine functionality during subsequent synthetic steps.[4][5]

This guide will focus on the enantioselective synthesis of the (S)-enantiomer, a commonly sought-after stereoisomer in pharmaceutical development. We will explore two primary methodologies for achieving the desired stereocontrol in the reduction of 6-bromo-indan-1-one: transition-metal-catalyzed asymmetric hydrogenation and chiral oxazaborolidine-catalyzed reduction.

Enantioselective Reduction of 6-Bromo-1-indanone: A Comparative Analysis

The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone, 6-bromo-1-indanone. The selection of the appropriate catalytic system is critical to achieving high enantiomeric excess (ee) and chemical yield.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, a Nobel Prize-winning discovery, stands as a powerful tool for the enantioselective reduction of ketones.[6][7] This method typically employs a ruthenium catalyst complexed with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[8]

2.1.1. Mechanistic Rationale

The mechanism of the Noyori hydrogenation involves the formation of a ruthenium hydride species, which coordinates to the ketone substrate.[9] The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol. The presence of a directing group near the ketone can enhance the enantioselectivity.[10] For simple ketones, the use of a chiral 1,2-diamine ligand in conjunction with the BINAP-Ru complex is often crucial for high catalytic activity and enantioselectivity.[9]

2.1.2. Experimental Protocol: Noyori-type Asymmetric Hydrogenation

Materials:

  • 6-Bromo-1-indanone

  • (R)-BINAP-RuCl₂

  • Hydrogen gas (H₂)

  • Anhydrous isopropanol

  • Potassium tert-butoxide

Procedure:

  • In a high-pressure autoclave, a solution of 6-bromo-1-indanone in anhydrous isopropanol is prepared.

  • A catalytic amount of (R)-BINAP-RuCl₂ and potassium tert-butoxide is added to the solution.

  • The autoclave is sealed, purged with argon, and then pressurized with hydrogen gas.

  • The reaction mixture is stirred at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product, (S)-6-bromo-indan-1-ol, is purified by column chromatography.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction offers an alternative and highly effective method for the enantioselective reduction of ketones.[11][12] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS).[13][14]

2.2.1. Mechanistic Rationale

The CBS reduction proceeds through the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent.[15] This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. An intramolecular hydride transfer occurs via a six-membered transition state, leading to the formation of the desired chiral alcohol with high enantioselectivity.[15] The reaction must be conducted under anhydrous conditions as water can negatively impact the enantiomeric excess.[15]

2.2.2. Experimental Protocol: CBS Reduction

Materials:

  • 6-Bromo-1-indanone

  • (S)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl

Procedure:

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine in anhydrous THF under an inert atmosphere, borane-dimethyl sulfide complex is added dropwise at a controlled temperature.

  • A solution of 6-bromo-1-indanone in anhydrous THF is then added slowly to the catalyst-borane mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of methanol, followed by aqueous HCl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • The resulting (S)-6-bromo-indan-1-ol is purified by column chromatography.

Biocatalytic Reduction

An emerging and environmentally benign approach involves the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes (e.g., ketoreductases), for the asymmetric reduction of ketones.[16][17] These methods can offer excellent enantioselectivity and operate under mild reaction conditions. For instance, lactic acid bacteria have been shown to be effective in the enantioselective reduction of 1-indanone.[16]

Data Summary & Comparison
MethodCatalystReducing AgentTypical ee (%)AdvantagesDisadvantages
Noyori Hydrogenation (R)-BINAP-RuCl₂H₂>95High TON/TOF, well-establishedRequires high pressure equipment
CBS Reduction (S)-Methyl-CBSBorane (BMS)>95[11]Mild conditions, predictable stereochemistry[11]Stoichiometric borane, moisture sensitive[15]
Biocatalytic Reduction KetoreductaseNADPH/NADH>99High enantioselectivity, green chemistrySubstrate scope can be limited

Boc Protection of (S)-6-Bromo-1-aminoindane

Following the successful enantioselective reduction to the chiral alcohol, the next step involves the conversion to the amine and its subsequent protection. A common route involves conversion of the alcohol to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide and subsequent reduction to the amine. A more direct approach is the Mitsunobu reaction with a nitrogen nucleophile. Once the (S)-6-bromo-1-aminoindane is obtained, it is protected with a tert-butyloxycarbonyl (Boc) group.

Boc Protection Protocol

The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[4][5]

Materials:

  • (S)-6-bromo-1-aminoindane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-6-bromo-1-aminoindane in an appropriate solvent (e.g., DCM), a base such as triethylamine is added.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution.

  • The reaction is stirred at room temperature until the starting amine is fully consumed (monitored by TLC).

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

Reaction Workflow

Enantioselective_Synthesis_Workflow cluster_reduction Enantioselective Reduction cluster_amination Amination & Protection Start 6-Bromo-1-indanone Reduction Catalytic Asymmetric Reduction (Noyori or CBS) Start->Reduction Catalyst, H₂ or Borane Alcohol (S)-6-Bromo-indan-1-ol Reduction->Alcohol Amine (S)-6-Bromo-1-aminoindane Alcohol->Amine 1. MsCl, TEA 2. NaN₃ 3. H₂, Pd/C Boc_Protection Boc Protection Amine->Boc_Protection Boc₂O, Base Final_Product (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Boc_Protection->Final_Product CBS_Reduction_Mechanism cluster_mechanism CBS Reduction Cycle Catalyst Chiral Oxazaborolidine Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Borane BH₃-SMe₂ Transition_State Six-membered Transition State Activated_Catalyst->Transition_State + Ketone Ketone 6-Bromo-1-indanone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product (S)-6-Bromo-indan-1-ol Product_Complex->Product

Caption: Simplified mechanism of the CBS reduction.

Conclusion

The enantioselective synthesis of (S)-(6-bromo-indan-1-yl)-carbamic acid tert-butyl ester is a critical process in pharmaceutical manufacturing. Both the Noyori asymmetric hydrogenation and the CBS reduction provide reliable and high-yielding routes to the key chiral alcohol intermediate. The choice between these methods will often depend on available equipment, cost of reagents, and specific substrate reactivity. Subsequent Boc protection of the amine is a straightforward and robust transformation. This guide has provided the foundational knowledge and practical protocols necessary for the successful implementation of this important synthetic sequence.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356-5362. [Link]

  • Creative Commons. Asymmetric Hydrogenation. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction. [Link]

  • ResearchGate. Corey–Bakshi–Shibata (CBS) Reduction. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Semantic Scholar. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • ACS Publications. Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. [Link]

  • Chemdad. (6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester. [Link]

  • PMC. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Chem-Impex. 6-Bromo-1-indanone. [Link]

  • Royal Society of Chemistry. Enantioselective 6-endo bromoaminocyclization of 2,4-dienyl N-tosylcarbamates catalyzed by a chiral phosphine oxide-Sc(OTf)3 complex. A dramatic additive effect. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ACS Catalysis. Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines. [Link]

  • PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ResearchGate. Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. [Link]

  • MDPI. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]

  • ResearchGate. N-Boc-protected amino aldehydes 1-6. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a key chiral intermediate in the synthesis of various pharmacologically active molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its chemical and physical stability is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of this compound. We will explore potential degradation pathways based on its structural motifs, outline robust analytical methodologies for stability assessment in accordance with regulatory expectations, and provide detailed experimental protocols. This document is intended to serve as a foundational resource for researchers in process development, formulation, and analytical sciences.

Introduction: The Critical Role of Intermediate Stability

In drug development, the stability of an active pharmaceutical ingredient is a critical quality attribute. However, the stability of its precursors and intermediates, such as (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, is of equal importance. The degradation of an intermediate can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the purity and safety of the final drug product. Furthermore, physical instability, such as polymorphic transitions, can impact handling, dissolution, and reactivity, leading to manufacturing challenges.[1][2]

This guide will therefore dissect the thermodynamic stability of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester from a first-principles perspective, integrating knowledge of its constituent functional groups with established stability testing paradigms as outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in any stability analysis.

PropertyValue/InformationSource
Chemical Name (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl esterN/A
Synonyms tert-Butyl (S)-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate[5]
Molecular Formula C₁₄H₁₈BrNO₂[5]
Molecular Weight 312.20 g/mol N/A
CAS Number 1414958-70-5[5]
Appearance Likely a solid at room temperatureInferred
Chirality Contains a stereocenter at the C-1 position of the indane ringN/A

Predicted Degradation Pathways

Forced degradation studies are a cornerstone of stability testing, designed to deliberately degrade a sample to identify potential degradation products and pathways.[3][4] Based on the structure of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, several degradation pathways can be anticipated under ICH-recommended stress conditions.[3]

Hydrolytic Degradation (Acidic and Basic Conditions)

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[6][7]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbamate carbonyl oxygen initiates the cleavage of the Boc group, leading to the formation of the free amine, (S)-6-Bromo-indan-1-amine, along with isobutylene and carbon dioxide as byproducts.[6] This is often the most significant degradation pathway for Boc-protected amines.

  • Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than to acidic ones, prolonged exposure to strong bases could potentially lead to hydrolysis of the carbamate, though this is expected to be a much slower process.

Oxidative Degradation

The indane nucleus, particularly the benzylic C-H bonds, could be susceptible to oxidation.

  • Mechanism: Exposure to oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of hydroperoxides or ketones at the benzylic position. The electron-rich aromatic ring can also be a site for oxidative degradation.

Thermal Degradation

Thermolysis provides an alternative, non-acidic pathway for Boc group removal.

  • Mechanism: At elevated temperatures, the Boc group can be cleaved through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[8][9][10] This process may be relevant during drying or high-temperature processing steps. The stability of the bromo-indane core at high temperatures would also need to be considered.

Photodegradation

Bromo-aromatic compounds are known to be susceptible to photodegradation.

  • Mechanism: Upon exposure to UV or visible light, the carbon-bromine bond can undergo homolytic cleavage to form a radical species. This can lead to debromination or the formation of other photoproducts.[11][12][13][14]

Logical Flow of Degradation Analysis

Caption: Predicted degradation pathways based on functional group susceptibility.

Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermodynamic stability of the title compound.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15][16][17] It is invaluable for detecting melting points, glass transitions, and polymorphic transitions. Identifying the most thermodynamically stable polymorph is crucial for consistent manufacturing and product performance.[2][18][19]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15][16][17] It can provide information on thermal decomposition temperatures, solvent/water content, and the overall thermal stability of the molecule.

Chromatographic Analysis
  • Stability-Indicating HPLC Method: A high-performance liquid chromatography (HPLC) method is the workhorse for stability studies.[20] A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and process-related impurities.[21][22][23][24]

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of degradation products isolated from forced degradation studies.[25] Both 1D and 2D NMR techniques can provide unambiguous identification of impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is essential for identifying the molecular weights of degradation products, providing crucial clues to their structures.[25][26]

Experimental Protocols

The following protocols are designed as a comprehensive, self-validating system for assessing the thermodynamic stability of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

Protocol: Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions as per ICH Q1A(R2) guidelines.[3][27]

Methodology:

  • Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to one solution. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to a second solution. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to a third solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth solution at 80°C for 48 hours.

  • Photodegradation: Expose the fifth solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples at appropriate time points by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[3]

Workflow for Forced Degradation and Analysis

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis start Dissolve Compound (1 mg/mL) acid 0.1M HCl, 60°C start->acid base 0.1M NaOH, 60°C start->base oxid 3% H₂O₂, RT start->oxid therm 80°C Solution start->therm photo Light Exposure start->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Peak Identification hplc->lcms Identify m/z nmr Isolate & Characterize by NMR lcms->nmr Confirm Structure

Caption: Experimental workflow for forced degradation studies.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • Run a gradient from 5% to 95% B over 30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and to assess peak purity.

  • Optimization: Analyze the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (>1.5) between the parent peak and all degradant peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol: Thermal Analysis using DSC and TGA

Objective: To characterize the solid-state thermal properties of the compound.

Methodology:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Heat the sample from 25°C to a temperature above its melting point (determined by TGA) at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to identify melting endotherms, crystallization exotherms, or other thermal events.

Conclusion

The thermodynamic stability of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a critical parameter that must be thoroughly understood and controlled. While this guide provides a predictive framework based on established chemical principles, a rigorous experimental program is essential for confirmation. The primary liabilities of the molecule are predicted to be the acid-catalyzed and thermal cleavage of the Boc protecting group, as well as potential photodegradation of the bromo-aromatic moiety. A comprehensive stability assessment, employing forced degradation studies, development of a stability-indicating HPLC method, and solid-state characterization by thermal analysis, will provide the necessary data to ensure the quality and consistency of this vital pharmaceutical intermediate. This proactive approach to stability analysis will ultimately de-risk the drug development process and contribute to the delivery of safe and effective medicines.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • DSC (a) and TG (b) curves for the thermal decomposition of... - ResearchGate. [Link]

  • Photobiodegradation of halogenated aromatic pollutants - SCIRP. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Solid State Chemistry During the Early Stages of Pharmaceutical Development. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. [Link]

  • Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection - PubMed. [Link]

  • A timeline of events concerning solid-state issues with polymorphism of pharmaceutical drugs over the past 25 years. - ResearchGate. [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+. [Link]

  • Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. - Semantic Scholar. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF - ResearchGate. [Link]

  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light | ACS Catalysis - ACS Publications. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchGate. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed. [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture - ACS Publications. [Link]

  • NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture - SciSpace. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC. [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture | Request PDF - ResearchGate. [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. [Link]

  • What's the difference between DSC and TGA analysis? - XRF Scientific. [Link]

  • A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol - PubMed. [Link]

  • TGA vs DSC: Which Method is Best for Your Material Characterization? - Microbioz India. [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. [Link]

  • Indole dioxetanes and epoxides by oxidation of N-acylated indoles with singlet oxygen and dimethyldioxirane: kinetics and chemiluminescence yields of the thermal dioxetane decomposition and fluoride ion-induced CIEEL emission - RSC Publishing. [Link]

  • (6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Seven Chongqing Chemdad Co. ,Ltd. [Link]

  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. [Link]

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Sources

Protocols & Analytical Methods

Method

Cross-coupling reactions using (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

An in-depth guide to the strategic application of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester in modern synthetic chemistry, focusing on palladium-catalyzed cross-coupling reactions. This document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic application of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester in modern synthetic chemistry, focusing on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Value of the (S)-1-Aminoindan Scaffold

The (S)-1-aminoindan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. The specific building block, (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, is a particularly valuable synthetic intermediate. The bromo-substituent at the 6-position serves as a versatile handle for diversification through cross-coupling reactions, while the Boc-protected amine at the chiral center ensures its integrity during synthesis and allows for subsequent deprotection and functionalization.

This guide provides detailed application notes and protocols for leveraging this key intermediate in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Pillar 1: The Unified Mechanism of Palladium Cross-Coupling

At the heart of these transformations lies a common, elegant catalytic cycle.[1][2] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization. The cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the indanyl substrate. This forms a new Palladium(II) intermediate.[1][3]

  • Transmetalation: The organic moiety from the coupling partner (e.g., an organoboron, organotin, or amine complex) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments now bound to the palladium center couple together, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) Active Catalyst PdII_Aryl L-Pd(II)(Ar)(Br) Intermediate Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) PdII_Coupled L-Pd(II)(Ar)(R) Intermediate PdII_Aryl->PdII_Coupled Transmetalation (+ R-M) PdII_Coupled->Pd0 Reductive Elimination (Product Ar-R formed) Product Coupled Product PdII_Coupled->Product ArBr (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester ArBr->PdII_Aryl RM Coupling Partner (Boronic Acid, Amine, Alkyne) RM->PdII_Coupled

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][5] It is the premier choice for synthesizing biaryl and vinyl-substituted indane derivatives.

Causality Behind the Protocol:

  • Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a phosphine ligand is standard. For aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior as they promote the oxidative addition step and facilitate the final reductive elimination.[5][6]

  • Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid.[7] It forms a more nucleophilic "ate" complex (boronate), which is essential for efficient transmetalation to the palladium center.[1][8] Aqueous bases like K₂CO₃ or K₃PO₄ are effective and environmentally benign.[1]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it solubilizes both the organic substrate and the inorganic base, facilitating the reaction at the interface.[9]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Base-Mediated Activation A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D [R'B(OH)3]- E Ar-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A Ar-R' boronic_acid R'B(OH)2 boronate [R'B(OH)3]- boronic_acid->boronate + OH- base Base (e.g., K2CO3)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL total volume).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterRecommended ConditionsRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) precursors after in-situ reduction.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[5][6]
Boronic Acid Aryl, Heteroaryl, VinylWide scope of coupling partners is tolerated.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid for transmetalation.[7]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system solubilizes both organic and inorganic reagents.[9]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10] This reaction has largely replaced harsher classical methods, offering a milder and more general route to aryl amines.[10]

Causality Behind the Protocol:

  • Catalyst System: The choice of ligand is paramount. Sterically hindered, bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are critical.[10] Their bulk promotes the reductive elimination step—often the rate-limiting step—and prevents the formation of inactive catalyst dimers.[11] Pre-catalysts, which contain the ligand already coordinated to palladium, are often used for their reliability and ease of generating the active Pd(0) species.[9][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is a common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is also effective, particularly for substrates with sensitive functional groups.[12][13]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)L-Br Pd0->OxAdd + Ar-Br AmineComplex [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ OxAdd->AmineComplex + HNR'R'' AmidoComplex Ar-Pd(II)L(NR'R'') AmineComplex->AmidoComplex + Base, - H-Base⁺Br⁻ AmidoComplex->Pd0 Reductive Elimination (Product Ar-NR'R'' formed)

Caption: The Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: In a glovebox, add (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 mmol, 1.0 equiv.), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring for 6-18 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired N-arylated product.

ParameterRecommended ConditionsRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., RuPhos G3)Precatalysts offer reliable and efficient generation of the active Pd(0) species.[12]
Ligand RuPhos, BrettPhos, XPhosBulky biarylphosphine ligands are essential for promoting C-N reductive elimination.[10]
Amine Primary, Secondary, Anilines, HeterocyclesA broad scope of amines can be used.
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic base is required to generate the active amide nucleophile.[12]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are crucial.
Temperature 90 - 120 °CHigher temperatures are often needed to drive the reaction to completion.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for linking aryl halides with terminal alkynes, providing direct access to conjugated arylalkyne structures.[14] These motifs are valuable in materials science and as precursors for more complex heterocyclic systems. Modern protocols often favor copper-free conditions to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[15]

Causality Behind the Protocol:

  • Catalyst System (Copper-Free): A robust palladium catalyst is required to function without the copper co-catalyst.[15] Systems using highly active and bulky phosphine ligands like P(t-Bu)₃ are particularly effective.[15][16] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: An amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), serves a dual role. It acts as a conventional base to deprotonate the terminal alkyne, forming the acetylide nucleophile, and can also serve as a solvent.[14]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used to ensure solubility of all reaction components.

Sonogashira_Cycle Copper-Free Sonogashira Cycle cluster_alkyne Base-Mediated Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd + Ar-Br AlkyneComplex Ar-Pd(II)L2(C≡CR') OxAdd->AlkyneComplex + ⁻C≡CR' AlkyneComplex->Pd0 Reductive Elimination (Product Ar-C≡CR' formed) alkyne H-C≡CR' acetylide ⁻C≡CR' alkyne->acetylide + Base, - H-Base⁺ base Base (e.g., DIPEA)

Sources

Application

Application Note: Chemoselective N-Boc Deprotection of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The reversible protection of primary amines using the tert...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The reversible protection of primary amines using the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. However, the deprotection of chiral benzylic amines—such as (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester —presents unique mechanistic challenges. Improper acidic cleavage conditions can lead to C-N bond heterolysis, resulting in racemization of the stereocenter or complete loss of the amine functionality.

This application note provides a comprehensive, self-validating protocol for the robust and stereoretentive Boc deprotection of this specific chiral building block. By leveraging the electronic properties of the 6-bromo substituent and selecting the optimal acid/solvent system, researchers can achieve quantitative yields of the enantiopure amine salt [1].

Mechanistic Rationale & Structural Sensitivities

The Benzylic Challenge and the Halogen Advantage

The indanyl amine system is inherently benzylic. During acid-catalyzed Boc deprotection, there is a latent risk that the protonated intermediate could undergo C-N bond cleavage rather than the desired tert-butyl-oxygen cleavage. If the C-N bond breaks, a benzylic carbocation is formed, leading to immediate planarization and subsequent racemization of the (S)-stereocenter upon recombination.

Causality in Substrate Reactivity: Fortunately, the presence of the bromine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect significantly destabilizes any potential developing positive charge at the C1 benzylic position [2]. Consequently, the activation energy for benzylic C-N cleavage is raised, allowing the standard Boc deprotection pathway (loss of the tert-butyl cation) to outcompete racemization pathways entirely.

The Deprotection Pathway

The reaction is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., HCl or TFA). This destabilizes the molecule, prompting the elimination of a tert-butyl cation and generating a transient carbamic acid. The carbamic acid rapidly decarboxylates, releasing CO₂ gas and yielding the free amine, which is immediately protonated to form the stable ammonium salt [3].

BocMechanism A (S)-6-Bromo-indanyl Boc-Amine B Protonated Boc Intermediate A->B + H+ (TFA or HCl) C Carbamic Acid Intermediate B->C Cleavage E tert-Butyl Cation B->E Loss of t-Bu D (S)-6-Bromo-indanyl Amine Salt C->D Decarboxylation G CO2 (Gas) C->G Loss of CO2 F Isobutylene (Gas) E->F - H+

Figure 1: Acid-catalyzed N-Boc deprotection mechanism for the chiral bromo-indanyl amine.

Reagent Selection & Quantitative Comparison

For chiral benzylic amines, 4.0 M HCl in 1,4-dioxane is generally preferred over Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Causality behind the choice: TFA salts of benzylic amines are frequently hygroscopic oils that are difficult to handle and require an aqueous basic workup to free-base, which introduces yield losses. Conversely, HCl salts of indanyl amines are highly crystalline, non-hygroscopic solids. They can be isolated directly from the reaction mixture via simple trituration with an anti-solvent (like diethyl ether), completely bypassing aqueous workup and preserving the integrity of the product [1].

Table 1: Quantitative Comparison of Deprotection Conditions
ParameterProtocol A: HCl / Dioxane (Recommended)Protocol B: TFA / DCM
Acid Strength 4.0 M20–50% (v/v)
Reaction Time 1.0 – 2.0 hours2.0 – 4.0 hours
Isolated Form Hydrochloride salt (Crystalline Solid)Trifluoroacetate salt (Viscous Oil/Solid)
Racemization Risk NegligibleLow to Moderate
Workup Method Direct trituration and filtrationEvaporation & aqueous basic extraction
Typical Yield > 95%85 – 90%

Self-Validating Experimental Workflow

A robust chemical protocol must be a self-validating system. The workflow below integrates In-Process Controls (IPCs) and specific analytical markers to ensure that each step confirms the success of the previous one before proceeding.

ProtocolWorkflow S1 1. Substrate Dissolution S2 2. Acid Addition (0 °C to RT) S1->S2 S3 3. Reaction Evolution of CO2 S2->S3 S4 4. IPC (LC-MS) Isotope Tracking S3->S4 S5 5. Anti-Solvent Trituration S4->S5 S6 6. Chiral HPLC Validation S5->S6

Figure 2: End-to-end self-validating experimental workflow for Boc deprotection and isolation.

Protocol A: Recommended Method (4M HCl in Dioxane)

Materials Required:

  • (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (Substrate)

  • 4.0 M HCl in 1,4-dioxane (Anhydrous)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE) (Anti-solvent)

Step-by-Step Procedure:

  • Setup & Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend the substrate (1.0 equiv, e.g., 1.0 mmol, ~312 mg) in a minimal amount of anhydrous 1,4-dioxane (2.0 mL).

    • Causality: Minimizing solvent volume maximizes the concentration of the resulting amine salt, promoting spontaneous crystallization later.

  • Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 4.0 M HCl in 1,4-dioxane (10.0 equiv, 2.5 mL) dropwise over 5 minutes.

    • Causality: Cooling mitigates the initial exothermic protonation and prevents localized heating that could trigger unwanted side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 hours.

    • Self-Validation Check 1 (Visual): Observe the reaction mixture. Effervescence (bubbling) should be visible as CO₂ and isobutylene gases are released. The cessation of bubbling is the first macroscopic indicator of reaction completion.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation Check 2 (Analytical): Due to the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the starting material will appear as a distinct doublet at m/z 312.1 and 314.1 [M+H]⁺. The reaction is complete when this doublet disappears entirely and is replaced by a new, highly polar doublet at m/z 212.0 and 214.0 [M+H]⁺ corresponding to the free amine.

  • Isolation via Trituration: Once complete, concentrate the reaction mixture under reduced pressure to approximately 25% of its original volume. Vigorously stir the residue and slowly add 10 mL of ice-cold anhydrous diethyl ether.

    • Causality: Diethyl ether acts as an anti-solvent. The non-polar byproducts (e.g., tert-butyl chloride, oligomerized isobutylene) remain highly soluble in ether, while the polar hydrochloride salt precipitates out.

  • Filtration: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with an additional 5 mL of cold diethyl ether. Dry the solid in vacuo to afford (S)-6-Bromo-indan-1-amine hydrochloride.

  • Post-Reaction Validation: Analyze the isolated solid via Chiral HPLC against a racemic standard to confirm that the enantiomeric excess (ee) remains >99%, validating that no benzylic C-N cleavage occurred.

Troubleshooting & Scavenger Selection

While the bromo-indanyl system is relatively robust, if this protocol is adapted for a molecule containing highly electron-rich aromatic rings (e.g., tryptophan residues or methoxy-substituted indanes), the liberated tert-butyl cation can act as a potent electrophile, leading to Friedel-Crafts alkylation side products [3].

Solution: If unexpected +56 Da mass adducts are observed in the LC-MS IPC, introduce a carbocation scavenger. Adding Triethylsilane (TES) or Anisole (2.0 equiv relative to substrate) during Step 1 will effectively quench the tert-butyl cation, forming inert byproducts (e.g., tert-butyl-triethylsilane) that are easily washed away during the ether trituration step.

References

  • Bender, A. M., et al. "Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold." ACS Chemical Neuroscience, vol. 9, no. 5, 2018, pp. 1202-1214. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry, 2023. Available at:[Link]

Method

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester as a chiral building block in drug discovery

Executive Summary The development of targeted therapeutics increasingly relies on conformationally restricted, stereodefined scaffolds. (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has emerged as a highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics increasingly relies on conformationally restricted, stereodefined scaffolds. (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has emerged as a highly versatile chiral building block in modern medicinal chemistry. Featuring a rigidified indane core, a stereospecific C1 Boc-protected amine, and a highly reactive C6 bromine handle, this molecule serves as a critical node for divergent synthesis. It has been successfully deployed in the discovery of BACE1 inhibitors for Alzheimer's disease[1], alpha-2 adrenergic agents for neuropathic pain[2], and macrocyclic inhibitors targeting Flaviviridae viruses[3].

This application note provides a comprehensive guide to the structural rationale, synthetic workflows, and validated protocols for utilizing this privileged scaffold.

Structural & Mechanistic Rationale

The utility of (S)-(6-Bromo-indan-1-yl)-NHBoc lies in its precise molecular architecture, which addresses three fundamental challenges in drug design:

  • Stereospecific Target Engagement (C1 Chirality): The 1-aminoindane motif is a privileged pharmacophore. The (S)-enantiomer dictates the 3D spatial trajectory of the amine vector, which is strictly required for optimal binding within asymmetric enzymatic pockets (e.g., the active site of monoamine oxidase B or BACE1)[4].

  • Orthogonal Reactivity (Boc Protection): The tert-butyloxycarbonyl (Boc) group provides immense steric shielding to the C1 amine, preventing unwanted cross-reactivity or catalyst poisoning during transition-metal-catalyzed reactions at the C6 position.

  • Topological Extension (C6 Bromine): The bromine atom at the 6-position sits in a para-like geometric relationship to the C1 amine across the fused bicyclic system. This allows medicinal chemists to rapidly build extended linear or slightly bent molecular topologies via palladium-catalyzed cross-coupling[1].

Synthetic Workflows & Divergent Applications

The true power of this building block is its ability to act as a central hub for generating diverse drug-like libraries. The workflow below illustrates the primary synthetic pathways utilized by drug development professionals.

G Core (S)-(6-Bromo-indan-1-yl)-NHBoc (Chiral Building Block) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid Deprotect Acidic Boc Deprotection Core->Deprotect 4M HCl/Dioxane ArylIndane (S)-(6-Aryl-indan-1-yl)-NHBoc (Intermediate) Suzuki->ArylIndane AmineSalt (S)-6-Bromo-indan-1-amine HCl (Intermediate) Deprotect->AmineSalt Drug1 BACE1 Inhibitors (Alzheimer's Disease) ArylIndane->Drug1 Deprotection & Amidation Drug2 Alpha-2 Adrenergic Agents (Neuropathic Pain) AmineSalt->Drug2 Urea Formation Drug3 Macrocyclic Antivirals (Flaviviridae) AmineSalt->Drug3 Macrocyclization

Divergent synthetic workflows utilizing (S)-(6-Bromo-indan-1-yl)-NHBoc in drug discovery.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high reproducibility and preservation of enantiomeric excess (ee > 99%).

Protocol A: C6 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C6 position while preserving the C1 stereocenter and the Boc protecting group.

Reagents:

  • (S)-(6-Bromo-indan-1-yl)-NHBoc (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the building block, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under a stream of Argon.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate into a geometry that dramatically accelerates the reductive elimination step—a common bottleneck when coupling sterically demanding bicyclic systems.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C1 Boc-Deprotection to Yield the Chiral Amine Hydrochloride

Objective: Unmask the primary amine for subsequent functionalization (e.g., urea formation or amidation) without racemizing the C1 stereocenter[5].

Reagents:

  • (S)-(6-Bromo-indan-1-yl)-NHBoc (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous DCM (approx. 0.2 M) and cool to 0 °C in an ice bath.

  • Acid Addition: Add 4M HCl in Dioxane dropwise. Causality: 4M HCl in dioxane is preferred over neat Trifluoroacetic acid (TFA). TFA deprotection requires a subsequent basic aqueous workup to isolate the free amine, which can lead to partial racemization or oxidation.

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form, acting as a visual, self-validating cue of reaction progress.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under a high vacuum.

  • Result: The process directly yields a highly crystalline, bench-stable (S)-6-Bromo-indan-1-amine hydrochloride salt, ready for downstream coupling[2].

Quantitative Data: Cross-Coupling Versatility

To demonstrate the robustness of the C6 bromine handle, the table below summarizes the quantitative yields of various cross-coupling partners utilizing Protocol A. This data highlights the scaffold's adaptability in synthesizing diverse pharmacological intermediates.

Boronic Acid PartnerCatalyst SystemTime (h)Yield (%)Application Context
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃492Baseline scaffold optimization
3-Pyridinylboronic acidPd(PPh₃)₄, Na₂CO₃685BACE1 inhibitor intermediates
4-Fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃589Lipophilicity & metabolic stability enhancement
2-Pyrimidineboronic acidPd₂(dba)₃, XPhos, K₃PO₄1276Complex macrocycle precursors

References

  • Google Patents. EP2486017A1 - Indane-amine derivatives, their preparation and use as medicaments.
  • Google Patents. WO2013185090A1 - Macrocyclic inhibitors of flaviviridae viruses.
  • Google Patents. US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents.
  • Google Patents. azines and spiro-[1,4]-oxazepines as BACE1 and/or BACE2 inhibitors.
  • Taylor & Francis. Chiral drugs – Knowledge and References.
  • Journal of the American Chemical Society. Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation.

Sources

Application

Application Note: Divergent Synthesis of Functionalized Indanamines from (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Executive Summary & Strategic Rationale (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 1414958-70-5) is a highly versatile, chiral building block utilized extensively in the synthesis of central nervous sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 1414958-70-5) is a highly versatile, chiral building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics, kinase inhibitors, and GPCR ligands. The indanamine pharmacophore provides a rigid conformational geometry that enhances target binding affinity.

The strategic value of this specific intermediate lies in its highly orthogonal reactivity profile:

  • C6-Bromide: Acts as an electrophilic handle for transition-metal-catalyzed cross-coupling, enabling rapid diversification via C–C and C–N bond formation.

  • C1-Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group sterically shields the chiral center and prevents the primary amine from poisoning the palladium catalyst during basic cross-coupling conditions. It can be selectively removed in late-stage synthesis under mild acidic conditions[1].

Mechanistic Overview & Reaction Causality

Palladium-Catalyzed Functionalization at C6

The C6-bromine atom readily undergoes oxidative addition with Pd(0) species. The choice of the supporting phosphine ligand dictates the reaction pathway and prevents catalyst deactivation:

  • Suzuki-Miyaura (C–C formation): Bidentate ligands (e.g., dppf) or ligand-free systems utilizing tetrabutylammonium bromide (TBAB) facilitate the coupling of aryl/heteroaryl boronic acids with the bromoindane core[2].

  • Buchwald-Hartwig (C–N formation): Highly sterically demanding ligands (e.g., XPhos or BippyPhos) are required. The steric bulk accelerates the rate-limiting reductive elimination step, preventing the formation of stable, unreactive Pd-amido dead-end complexes[3].

Kinetics of Acidic Boc Deprotection

While the Boc group is completely stable to the strong bases (e.g., K2CO3, NaOtBu) used in cross-coupling, it is highly labile under acidic conditions. The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by fragmentation into a tert-butyl cation and carbamic acid, which subsequently decarboxylates. Research demonstrates that the kinetics of N-Boc cleavage exhibit a robust second-order dependence on acid concentration [4]. Consequently, utilizing higher concentrations of anhydrous acid (e.g., 4M HCl in dioxane) exponentially accelerates the reaction compared to dilute solutions.

Visualizations of Synthetic Workflows

G SM (S)-(6-Bromo-indan-1-yl) -carbamic acid tert-butyl ester Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Aryl-B(OH)2 Buchwald Buchwald-Hartwig Amination SM->Buchwald Amine (HNR2) Int1 C6-Aryl/Heteroaryl Boc-Indanamine Suzuki->Int1 Int2 C6-Amino Boc-Indanamine Buchwald->Int2 Deprot1 Acidic Deprotection (HCl or TFA) Int1->Deprot1 Deprot2 Acidic Deprotection (HCl or TFA) Int2->Deprot2 Prod1 C6-Aryl (S)-Indanamine (Target) Deprot1->Prod1 Prod2 C6-Amino (S)-Indanamine (Target) Deprot2->Prod2

Divergent synthetic workflow from the 6-bromoindane scaffold to functionalized (S)-indanamines.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + (S)-6-Bromo-Boc-indanamine Trans Transmetalation / Amine Coordination OxAdd->Trans + Nucleophile RedElim Reductive Elimination Trans->RedElim Base Activation RedElim->Pd0 Catalyst Regeneration Product C6-Functionalized Boc-Indanamine RedElim->Product Product Release

General palladium-catalyzed cross-coupling cycle for C6-functionalization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl groups at the C6 position. Causality Note: An aqueous base is essential to convert the boronic acid into a highly nucleophilic boronate complex, which drives the transmetalation step with the Pd(II) intermediate.

  • Preparation: In an oven-dried Schlenk flask, combine (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 0.1 M relative to the substrate).

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90 °C and stir for 4–6 hours. Monitor complete consumption of the bromoindane via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the C6-aryl Boc-indanamine.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of secondary or primary amines at the C6 position. Causality Note: Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the coordinated amine. Toluene is selected as the solvent to allow for the elevated temperatures (100 °C) required to overcome the activation energy barrier of reductive elimination.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the bromoindane starting material (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BippyPhos or XPhos (0.04 equiv)[3], and NaOtBu (1.5 equiv).

  • Reaction: Dissolve the mixture in anhydrous Toluene (0.1 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool the reaction, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with DCM. Concentrate the filtrate and purify via silica gel chromatography to isolate the C6-amino Boc-indanamine.

Protocol C: Acidic Boc Deprotection (HCl Method)

Objective: Removal of the Boc group to yield the active (S)-indanamine hydrochloride salt. Causality Note: While Trifluoroacetic acid (TFA) in DCM is common, 4M HCl in dioxane is preferred for this scaffold. The HCl method avoids the generation of oily TFA salts, directly yielding a highly crystalline hydrochloride salt that often requires no further chromatography[5].

  • Preparation: Dissolve the C6-functionalized Boc-indanamine in a minimal amount of anhydrous DCM or Methanol (approx. 0.2 M).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv of HCl).

  • Reaction: Stir at room temperature. The reaction typically reaches completion within 30 to 60 minutes due to the second-order kinetic dependence on the high acid concentration[4]. A white precipitate (the product salt) will often form.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether, filter, and dry under a high vacuum to afford the pure (S)-indanamine hydrochloride salt.

Quantitative Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the functionalization and deprotection of the (S)-6-bromoindane scaffold based on standard industry benchmarks[5].

Reaction TypeReagents & CatalystSolvent SystemTemp / TimeExpected YieldProduct State
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane / H₂O (3:1)90 °C / 4–6 h75% – 92%Solid/Oil (Boc-protected)
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, NaOtBuAnhydrous Toluene100 °C / 12 h65% – 85%Solid/Oil (Boc-protected)
Boc Deprotection (HCl) 4M HCl in 1,4-DioxaneDCM or neat Dioxane25 °C / 0.5–1 h> 95%Crystalline HCl Salt
Boc Deprotection (TFA) 20–50% TFAAnhydrous DCM25 °C / 1–3 h> 90%Viscous Oil (TFA Salt)

References

  • [5] BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. 5

  • [4] ACS Publications. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. 4

  • [1] ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guides. 1

  • [3] ResearchGate. Discovery and synthesis of novel phosphine-based ligands for aryl aminations: BippyPhos. 3

  • [2] Semantic Scholar. Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling. 2

Sources

Method

Suzuki-Miyaura coupling of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Topic: Suzuki-Miyaura Coupling of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester for the Synthesis of Chiral Indane Scaffolds Audience: Researchers, scientists, and drug development professionals. Introduction a...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester for the Synthesis of Chiral Indane Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in pharmaceutical and fine chemical industries, where the construction of complex molecular architectures with high functional group tolerance under mild conditions is paramount.[1][4] This guide focuses on a specific, high-value application: the coupling of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this framework at the C-6 position, while preserving the critical stereochemistry at the C-1 position, allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This protocol provides a detailed, field-proven methodology for this transformation, emphasizing not just the procedural steps, but the underlying chemical principles that ensure a successful, high-yielding, and reproducible outcome. We will delve into the rationale for catalyst selection, base and solvent choice, and strategies for mitigating common side reactions.

The Reaction Principle: Unpacking the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a palladium-catalyzed cycle that seamlessly orchestrates the union of an organohalide and an organoboron species.[5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-bromine bond of the indane substrate. This step forms a new, square-planar Pd(II) intermediate.[2][5] The reactivity order for halides is typically I > Br > OTf >> Cl.[5] Our substrate, an aryl bromide, is an excellent electrophile for this step.

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid or ester, facilitating the transfer of the aryl or vinyl group to the palladium and displacing the halide.[7]

  • Reductive Elimination : The final step involves the collapse of the diarylpalladium(II) intermediate, forming the new C-C bond in the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-Br (Indane Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L₂-R' (Di-organic Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Coupled Indane) reductive_elimination->product aryl_halide (S)-Indane-Br aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation Activates Boron

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point and may be optimized for specific boronic acids and desired scales.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester≥98% PurityCommercial Source
Arylboronic Acid or Pinacol Ester≥97% PurityCommercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercial Source
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, ≥98%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Deionized WaterDegassedIn-house
Ethyl AcetateACS GradeCommercial Source
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Celite®-Commercial Source
Argon or Nitrogen GasHigh Purity (≥99.99%)-
3.2. Reaction Setup and Execution

Note: This reaction is sensitive to oxygen. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[8][9]

  • Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Pre-mixing (Optional but Recommended) : In a separate small vial, briefly mix Palladium(II) Acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). This allows for pre-formation of the active catalyst complex. Add this solid mixture to the main reaction flask.

  • Inert Atmosphere : Seal the reaction vessel, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition : Through a septum, add anhydrous, degassed 1,4-dioxane and degassed deionized water to achieve a 4:1 or 5:1 solvent ratio. The final concentration of the bromo-indane substrate should be approximately 0.1 M.

  • Reaction : Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir the mixture vigorously.

  • Monitoring : The reaction progress should be monitored periodically (e.g., every 2-4 hours) by TLC or LC-MS. A typical reaction time is 12-24 hours.

3.3. Work-up and Purification
  • Cooling and Quenching : Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration : Dilute the reaction mixture with ethyl acetate. Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[10] Wash the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine.[9][10]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product should be purified by column chromatography on silica gel to yield the pure coupled product.[10]

Key Considerations for Success: An Expert's Perspective

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Here, we explain the causality behind the choices in the recommended protocol.

4.1. Catalyst and Ligand Selection

For coupling aryl bromides, especially those that may be sterically demanding, a highly active catalyst system is required.[11]

  • Palladium Source : While Pd(PPh₃)₄ is a classic choice, modern protocols often favor using a simpler Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a specific ligand.[8][12] This allows for greater control over the active catalytic species.

  • The Ligand's Role : The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are exceptionally effective.[13] SPhos is an outstanding ligand for this purpose, known to promote high reaction rates and catalyst stability, enabling lower catalyst loadings.[13] This efficiency is crucial for cost-effectiveness and minimizing residual palladium in the final product.

4.2. The Crucial Role of the Base and Solvent
  • Base Selection : The base activates the boronic acid for transmetalation.[7] While strong bases like NaOH can be used, they may not be compatible with sensitive functional groups like the Boc-carbamate. We recommend K₃PO₄ , a moderately strong base that is highly effective in many Suzuki couplings and shows excellent compatibility with a wide range of functional groups.[13]

  • Solvent System : The choice of solvent is critical. A polar aprotic solvent is needed to solubilize the reactants.[2] A mixture of 1,4-dioxane and water is a common and highly effective system.[14] The presence of a small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]

4.3. Preserving Stereochemical and Protecting Group Integrity
  • Chiral Center : The Suzuki-Miyaura coupling occurs at the sp²-hybridized carbon of the aryl bromide. The reaction conditions are generally mild and do not affect the stereochemical integrity of the adjacent sp³-hybridized chiral center at the C-1 position of the indane ring.

  • Boc-Protecting Group : The tert-butyloxycarbonyl (Boc) group is robust and stable under the recommended basic (K₃PO₄) and thermal conditions. Harshly acidic or very high-temperature conditions should be avoided, but they are not required for this transformation.

Troubleshooting Common Issues

Even robust protocols can encounter issues. Below is a guide to addressing common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species or phosphine ligand.[8]2. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).1. Improve Degassing : Ensure the reaction setup is rigorously purged with inert gas. Use freshly degassed solvents.2. Use Fresh Reagents : Use a fresh bottle of boronic acid or consider a more stable boronate ester (e.g., pinacol or MIDA ester).[8][15]3. Increase Temperature : Cautiously increase the reaction temperature in 10 °C increments.
Significant Homocoupling 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[8]2. Inefficient Pre-catalyst Reduction: Using a Pd(II) source can sometimes lead to homocoupling during the in-situ reduction to Pd(0).1. Rigorous Degassing : This is the most critical step to prevent homocoupling.[2][8]2. Use a Pd(0) Source : Consider starting with a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.[8]
Protodeboronation The carbon-boron bond is cleaved by a proton source, replacing the boronate with hydrogen. This is common with electron-rich boronic acids.[15]1. Use a Milder Base : If using a stronger base, switch to K₃PO₄ or KF.[15]2. Use Boronate Esters : Pinacol or MIDA boronates are significantly more stable towards protodeboronation.[2][15]3. Ensure Anhydrous Conditions : While some water is helpful, excess water can exacerbate the issue. Use anhydrous solvents.[15]
Dehalogenation of Starting Material The bromo-indane is reduced to the corresponding indane. This can be caused by hydride sources or certain side-reactions after oxidative addition.[15]1. Change Solvent/Base : If using alcohol solvents or amine bases (not recommended here), switch to an aprotic solvent like dioxane/toluene and a carbonate/phosphate base.[8]2. Optimize Ligand/Catalyst Ratio : Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for Pd(OAc)₂) to stabilize the intermediate.
Overall Experimental Workflow

The entire process, from initial setup to final product, can be visualized as a linear workflow.

Experimental_Workflow Experimental Workflow from Setup to Purified Product A Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) B Reaction Setup (Combine reagents in Schlenk flask) A->B C Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) B->C D Solvent Addition (Degassed Dioxane/Water) C->D E Heating & Stirring (80-100 °C, 12-24h) D->E F Reaction Monitoring (TLC / LC-MS) E->F F->E Incomplete G Work-up (Cool, Dilute, Filter through Celite) F->G Complete H Extraction (EtOAc, wash with H₂O & Brine) G->H I Purification (Dry, Concentrate, Column Chromatography) H->I J Characterization (NMR, MS, Optical Rotation) I->J K Pure Product J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References
  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Mettler-Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler-Toledo. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org. [Link]

  • Clayden, J., & Turnbull, W. B. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15124-15130. [Link]

  • Yildiz, E., & Aydin, R. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 548. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. [Link]

  • Brown, M. K., & Ramharter, J. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters, 17(15), 3742-3745. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Leonori, D. (2017). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Preservation of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical lability in chiral benzylic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical lability in chiral benzylic amines. The molecule , (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester , presents a unique intersection of steric and electronic challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of racemization in this specific scaffold and provide self-validating protocols to ensure absolute stereochemical fidelity during your synthetic workflows.

Part 1: Mechanistic Insights & Causality

To prevent racemization, we must first understand why this specific molecule is vulnerable. The stereocenter at C1 is benzylic and resides adjacent to the carbamate nitrogen.

The Electronic Role of the 6-Bromo Substituent: The bromine atom at the 6-position exerts a strong electron-withdrawing inductive effect across the aromatic ring.

  • Base Sensitivity (High Risk): This inductive effect significantly increases the acidity of the C1 benzylic proton. Consequently, the molecule is highly susceptible to base-catalyzed deprotonation, leading to a planar carbanion and subsequent racemization[1],[2].

  • Acid Sensitivity (Moderate Risk): Conversely, the electron-withdrawing bromine destabilizes any potential benzylic carbocation that might form via C-N bond cleavage. Therefore, while acid-catalyzed SN​1 solvolysis is a known pathway for racemization in electron-rich aminoindanes, this specific 6-bromo derivative is kinetically more robust under acidic conditions[3].

racemization_mechanisms Start Enantiopure (S)-Boc-Amine (C1 Stereocenter) Base Strong Base / Heat (e.g., KOtBu, >80°C) Start->Base Acid Strong Acid / Heat (e.g., Hot TFA) Start->Acid Metal Pd Catalyst + Base (Cross-Coupling) Start->Metal Carbanion Planar Benzylic Carbanion (Loss of Stereocontrol) Base->Carbanion Carbocation Benzylic Carbocation (C-N Cleavage) Acid->Carbocation Pd_pi π-Benzyl Palladium Complex (Isomerization) Metal->Pd_pi Racemate Racemic Mixture (R/S 50:50) Carbanion->Racemate Carbocation->Racemate Pd_pi->Racemate

Fig 1: Mechanistic pathways leading to racemization of the C1 benzylic stereocenter.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound completely racemized during a Suzuki-Miyaura cross-coupling to functionalize the 6-bromo position. What went wrong? Analysis: Standard cross-coupling conditions often employ strong bases (e.g., Na2​CO3​ , KOtBu ) and high temperatures (80–100 °C). Under these conditions, the base deprotonates the activated C1 benzylic position[4]. Once deprotonated, the stereocenter becomes a planar carbanion. Upon reprotonation during the aqueous workup, it forms a racemic mixture. Furthermore, prolonged heating can induce flash thermal racemization[5]. Solution: Shift to a stereoretentive cross-coupling paradigm. Use milder bases (e.g., K3​PO4​ or CsF ) and highly active palladium precatalysts (e.g., XPhos Pd G3) that allow the oxidative addition and transmetalation steps to proceed at lower temperatures (45–60 °C)[6].

Q2: I need to remove the Boc group. Will standard TFA/DCM conditions cause racemization? Analysis: While strong acids can theoretically cleave the C-N bond to form a planar benzylic carbocation, the 6-bromo group inductively destabilizes this cation. Therefore, SN​1 -mediated racemization is kinetically slow at room temperature. Solution: Standard TFA/DCM (1:1) at 0 °C to room temperature is generally safe. However, to create a foolproof system, limit the reaction time to <2 hours, avoid heating, and utilize a carbocation scavenger (like TIPS) to kinetically trap any trace solvolysis events.

Q3: Can I perform an N-alkylation (e.g., with MeI) using NaH without losing enantiopurity? Analysis: NaH is a strong base. While it will deprotonate the carbamate N-H ( pKa​≈16 ), excess NaH or prolonged reaction times will also deprotonate the C1 benzylic position ( pKa​≈25 , but lowered by the Br group). Solution: Use exactly 1.05 equivalents of NaH at strictly 0 °C, or switch to a milder phase-transfer catalysis (PTC) method using solid KOH and tetrabutylammonium bromide (TBAB) in THF/water, which limits the effective basicity in the organic phase.

Part 3: Quantitative Data & Condition Impact

The following table summarizes the causal impact of various reaction conditions on the enantiomeric excess (ee) of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

Reaction TypeReagents / ConditionsTemp (°C)Time (h)Initial ee (%)Final ee (%)Causality / Outcome
Suzuki Coupling (Suboptimal) Pd(PPh3​)4​ , Na2​CO3​ , DMF9012>9915 Base-mediated benzylic deprotonation at high temp.
Suzuki Coupling (Optimized) XPhos Pd G3, K3​PO4​ , THF/ H2​O 504>99>98 Mild base and active catalyst prevent carbanion formation.
Boc Deprotection (Suboptimal) Neat TFA604>9960 Acid-mediated C-N cleavage leading to carbocation.
Boc Deprotection (Optimized) 20% TFA in DCM, TIPS202>99>99 Controlled acidity and kinetic trapping prevent SN​1 solvolysis.
N-Alkylation NaH (1.5 eq), MeI, DMF0 to 256>9945 Excess strong base deprotonates C1 benzylic position.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your scale-up, every protocol must include built-in validation checkpoints. Do not proceed to the next synthetic step without confirming the integrity of the intermediate.

Protocol A: Stereoretentive Suzuki Cross-Coupling

Objective: Functionalize the 6-bromo position without epimerizing the C1 center.

  • Preparation: Charge an oven-dried Schlenk flask with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 eq), your desired boronic acid (1.2 eq), XPhos Pd G3 (0.02 eq), and anhydrous K3​PO4​ (2.0 eq).

    • Causality Note: K3​PO4​ is selected over Na2​CO3​ or KOtBu because its lower effective basicity prevents the deprotonation of the C1 benzylic position.

  • Solvent Addition: Add degassed THF and H2​O (10:1 ratio) under an argon atmosphere.

  • Reaction: Heat the mixture to 50 °C. Do not exceed 60 °C.

  • Validation Checkpoint (Crucial): At t=1 hour, withdraw a 50 µL aliquot. Quench immediately in pH 7 phosphate buffer. Extract with EtOAc and analyze via Chiral HPLC (e.g., Chiralpak AD-H). This self-validates that the temperature/base combination is not inducing racemization before full conversion is reached.

  • Workup: Upon completion, cool the reaction to 0 °C and immediately quench with saturated aqueous NH4​Cl to neutralize the base and permanently arrest any potential carbanion formation.

workflow Step1 1. Select Mild Base (K3PO4 or Cs2CO3) Step2 2. Choose Active Catalyst (e.g., XPhos Pd G3) Step1->Step2 Step3 3. Lower Reaction Temp (50°C - 65°C max) Step2->Step3 Step4 4. Monitor via Chiral HPLC (Check ee% at 1h and 4h) Step3->Step4 Step5 5. Aqueous Workup (Quench Base Immediately) Step4->Step5

Fig 2: Self-validating workflow for stereoretentive cross-coupling of chiral amines.

Protocol B: Safe Boc-Deprotection

Objective: Remove the tert-butyl ester protecting group without inducing SN​1 solvolysis.

  • Preparation: Dissolve the Boc-amine in anhydrous DCM (0.1 M concentration) and cool the flask to 0 °C.

  • Scavenger Addition: Add 2.0 equivalents of triisopropylsilane (TIPS).

    • Causality Note: While the 6-bromo group inductively destabilizes the benzylic carbocation, trace SN​1 cleavage can still occur. TIPS acts as a kinetic trap for any transiently formed carbocations, preventing the reversible recombination that leads to racemization.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution.

  • Reaction & Validation: Stir at 0 °C to 20 °C for exactly 2 hours. Monitor by TLC/LCMS to ensure complete deprotection. Do not leave the reaction stirring overnight.

  • Concentration: Remove volatiles under reduced pressure at <30 °C. Do not heat the acidic mixture during evaporation.

References

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane Google P
  • Process for the racemization of enantiomerically enriched 1-aminoindane Google P
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution Imperial College London Repository / ACS Catalysis[Link]

  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate ACS Organic Process Research & Development[Link]

  • Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines Journal of the American Chemical Society[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled kinetics, incomplete cleavage, or side-product forma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled kinetics, incomplete cleavage, or side-product formation during the deprotection of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester .

Due to the steric bulk of the indan-1-yl system and the specific electronic environment of the brominated aromatic ring, standard Boc deprotection protocols often fail to reach full conversion. This guide synthesizes kinetic theory with field-proven methodologies to help you drive this reaction to 100% completion.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical workflow to diagnose the root cause of your incomplete cleavage.

TroubleshootingWorkflow A Incomplete Cleavage of (S)-6-Br-Indanyl Boc B Analyze via LC-MS / TLC A->B C Only Starting Material & Product Present B->C No byproducts D Side Products Detected (e.g., +56 Da Mass) B->D Alkylation detected E Action: Increase Acid Molarity (Switch to 4M HCl/Dioxane) C->E Kinetic limitation F Action: Add Cation Scavengers (TIS or Anisole) D->F t-Butyl trapping failure

Caption: Diagnostic workflow for resolving incomplete indanyl Boc deprotection.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does the deprotection of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester suddenly stall at 70-80% conversion? A1: Stalling in this substrate is almost always a kinetic limitation, not a thermodynamic one. The C1 position of the indane ring is sterically hindered, restricting the conformational access required for protonation. More importantly, the kinetics of N-Boc cleavage exhibit a second-order dependence on acid concentration . As the acid is consumed or physically displaced by the outgassing of isobutylene and CO₂, the local molarity of the acid drops. If you initiate the reaction with a marginal acid concentration (e.g., 20% TFA in DCM), the reaction rate will plummet exponentially as it proceeds, leaving unreacted starting material.

Q2: My LC-MS shows a mass +56 Da higher than my expected free amine product. What happened? A2: You are observing a tert-butylation side reaction. During acidic cleavage, the Boc group fragments into a highly reactive tert-butyl cation and carbamic acid . If this cation does not rapidly eliminate a proton to form volatile isobutylene, it acts as a potent electrophile. It can alkylate the newly freed indanylamine (forming an N-tert-butyl secondary amine) or undergo electrophilic aromatic substitution on the indane ring. To prevent this, you must introduce a scavenger that irreversibly traps the cation.

Q3: Should I use TFA/DCM or HCl/Dioxane for this specific indane derivative? A3: For sterically hindered, benzylic-like amines such as the 6-bromo-indan-1-yl system, 4.0 M HCl in dioxane is vastly superior to TFA/DCM . HCl in dioxane provides a strictly anhydrous, high-molarity acidic environment that overcomes the second-order kinetic barrier without requiring large volumetric excesses of acid. Furthermore, the resulting hydrochloride salt of the indanylamine is highly crystalline and often precipitates directly out of the dioxane, driving the reaction forward via Le Chatelier's principle and self-purifying the product.

Mechanistic Pathway of Scavenger Action

Understanding the exact fate of the tert-butyl cation is critical for selecting the right reagents.

Mechanism N1 Protonated Boc-Amine N2 Carbamic Acid Intermediate N1->N2 Fragmentation N3 t-Butyl Cation [t-Bu+] N1->N3 N4 Free (S)-6-Br- Indanylamine N2->N4 -CO2 (Gas) N5 Isobutylene (Volatile Gas) N3->N5 -H+ N6 Scavenger Adduct (e.g., t-Bu-TIS) N3->N6 +Scavenger

Caption: Mechanism of Boc fragmentation and the critical role of cation scavenging.

Quantitative Data: Comparison of Cleavage Conditions

The following table summarizes the empirical outcomes of various deprotection conditions applied to hindered indanyl-Boc systems. This data illustrates why high-molarity HCl is the recommended path.

Acid SystemConcentrationTemp (°C)Scavenger AddedConversion (%)Primary Issue / Observation
TFA / DCM20% (v/v)20None45%Severe kinetic stalling; unreacted SM.
TFA / DCM50% (v/v)20None85%N-tert-butylation (+56 Da) detected.
TFA / DCM50% (v/v)202.5% TIS95%Clean, but trace starting material remains.
HCl / Dioxane 4.0 M 20 None >99% Clean conversion; product precipitates.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, utilize the following self-validating methodologies. The protocols include built-in checkpoints so you can verify the success of each step in real-time.

Protocol A: The High-Molarity Anhydrous Method (Recommended)

Best for overcoming steric hindrance and isolating the product as a stable hydrochloride salt.

  • Substrate Dissolution: Dissolve 1.0 equivalent of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).

    • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture or impurities that will buffer the acid.

  • Acidification: Slowly add 10 equivalents of 4.0 M HCl in dioxane dropwise at room temperature.

    • Validation Checkpoint: You must observe immediate, mild effervescence (CO₂ gas evolution). If no bubbling occurs, your HCl/dioxane reagent has degraded and lost its molarity.

  • Kinetic Monitoring: Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The M+Na peak of the starting material must be completely absent, replaced by the M+H peak of the free amine.

  • Isolation via Precipitation: As the reaction nears completion, the (S)-(6-Bromo-indan-1-yl)amine hydrochloride salt will typically begin to precipitate as a white solid. Add an equal volume of cold diethyl ether to force complete precipitation.

  • Filtration: Filter the solid over a glass frit, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: The Scavenger-Assisted TFA Method

Use this if your downstream chemistry requires the amine as a TFA salt or if you lack anhydrous HCl.

  • Scavenger Preparation: Prepare a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA), 45% Dichloromethane (DCM), and 5% Triisopropylsilane (TIS) by volume.

  • Reaction Initiation: Add the cocktail to the solid substrate (approx. 10 mL per gram). Stir at room temperature.

    • Validation Checkpoint: The solution may turn slightly yellow, which is normal. Vigorous bubbling should occur.

  • Extended Cleavage: Because of the second-order kinetic drop-off, stir for a minimum of 4 hours. Do not stop the reaction prematurely.

  • Co-Evaporation: Concentrate the mixture in vacuo. To remove residual TFA (which can poison subsequent coupling reactions), add 10 mL of toluene and evaporate again. Repeat this co-evaporation step three times.

    • Validation Checkpoint: The final residue should be a free-flowing solid or thick oil with no pungent odor of TFA.

References

  • Ashworth, I. W., et al. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "tert-Butyloxycarbonyl protecting group." Wikipedia. URL:[Link]

Troubleshooting

Technical Support Center: Improving Solubility of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

An Application Scientist's Guide to NMR Sample Preparation: Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understan...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to NMR Sample Preparation:

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra is critically dependent on meticulous sample preparation.[1][2] Poor solubility is a common yet frustrating hurdle that can lead to low signal-to-noise, broad peaks, and ultimately, uninterpretable data.[1][3][4]

This guide focuses specifically on overcoming the solubility challenges associated with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 1414958-70-5)[5], a compound featuring a bulky, nonpolar Boc group and a brominated indane core.[6] These structural elements dictate its solubility profile, generally favoring organic solvents over highly polar or aqueous media. We will explore a logical, step-by-step troubleshooting process to ensure you can consistently prepare high-quality, homogeneous samples for your NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting solvent for a compound like this?

A: Based on its structure, the first and most common solvent to try is Deuterated Chloroform (CDCl₃) .[7][8] The molecule's Boc-protecting group and bromo-indane skeleton are nonpolar, making them highly compatible with chloroform.[6] CDCl₃ is a versatile, affordable, and low-viscosity solvent that typically produces sharp NMR signals.[7][9]

Q2: My compound produced a cloudy solution or has visible particles in CDCl₃. What does this mean and how does it affect my spectrum?

A: A cloudy solution or the presence of suspended particles indicates incomplete dissolution.[1] This is a significant problem because solution-state NMR only detects dissolved molecules. The undissolved solid will not appear in the spectrum, leading to an inaccurate representation of your sample.[1][4] Furthermore, these solid particles disrupt the magnetic field homogeneity within the sample tube, which is a primary cause of peak broadening and poor spectral resolution.[1][3] It is critical to filter any solution with particulates before placing it in the spectrometer.[8][10][11]

Q3: I see broad peaks in my ¹H NMR spectrum even though the sample looked dissolved. Could this still be a solubility issue?

A: Yes, absolutely. Peak broadening can be caused by several factors, but poor solubility resulting in a non-homogenous sample is a very common culprit.[1][3] Even if not visible to the naked eye, microscopic aggregates or a sample that is too concentrated can lead to broad signals.[1] Always ensure you are working with a truly homogeneous solution at an appropriate concentration.

Q4: Can I just add more solvent to dissolve the sample?

A: While adding more solvent can help, it also dilutes your sample, which can lead to a poor signal-to-noise ratio, especially for ¹³C NMR experiments that are inherently less sensitive.[1][8] The goal is to find a solvent system that allows for an optimal concentration (typically 5-20 mg for ¹H NMR in ~0.6 mL of solvent) without sacrificing solubility.[10]

Systematic Troubleshooting Guide for Solubility Issues

If your sample of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is not readily soluble in CDCl₃, follow this systematic approach. The key is to make one logical change at a time to identify the best solution.

Step 1: Initial Solvent Screening

The first step is always to determine the best solvent.[7][12] The choice of solvent is the most critical factor influencing sample solubility. Since our target molecule is largely nonpolar but contains a polar carbamate group, we should test a range of solvents with increasing polarity.

  • Place a small, representative amount of your compound (~1-2 mg) into separate, clean vials.

  • To each vial, add approximately 0.5 mL of a different deuterated solvent.

  • Vigorously shake or vortex each vial for 30-60 seconds.[8]

  • Visually inspect for complete dissolution. If any solid remains, the compound is sparingly soluble or insoluble in that solvent.[6]

  • Record your observations to guide your final solvent choice.

Deuterated SolventAbbreviationPolarityResidual ¹H Peak (ppm)*Key Characteristics & Rationale
Chloroform-dCDCl₃Low-Moderate7.26Starting Point. Good for most nonpolar organic compounds.[7][9]
Benzene-d₆C₆D₆Nonpolar7.16Can resolve overlapping peaks through aromatic solvent-induced shifts (ASIS).[3]
Acetone-d₆(CD₃)₂COModerate2.05A more polar aprotic solvent; a good next choice if CDCl₃ fails.[3]
Acetonitrile-d₃CD₃CNModerate-High1.94Useful for moderately polar compounds.
Tetrahydrofuran-d₈THF-d₈Moderate3.58, 1.73A good ether-based solvent that can dissolve a wide range of organics.
Dichloromethane-d₂CD₂Cl₂Low-Moderate5.32Similar polarity to CDCl₃ but can sometimes offer different solubility characteristics.
Dimethyl Sulfoxide-d₆DMSO-d₆High (Aprotic)2.50Powerful Polar Solvent. Excellent for highly polar compounds but is viscous and difficult to remove.[3][7][9]
Methanol-d₄CD₃ODHigh (Protic)3.31, 4.87 (OH)A polar, protic solvent. Caution: The labile N-H proton on the carbamate may exchange with the solvent's deuterium, causing that signal to disappear.[7]

*Residual peak values can vary slightly depending on temperature, pH, and concentration.[13] Always consult an up-to-date reference chart.[14]

Step 2: Employing a Mixed-Solvent System

If your compound is sparingly soluble in a primary solvent like CDCl₃ but highly soluble in a more polar one like DMSO-d₆, a mixed-solvent system can provide the perfect balance.

Causality: Often, only a small amount of a highly polar "power" solvent is needed to disrupt the crystal lattice of a solid, allowing the bulk, less-polar solvent to fully solvate the molecule. This technique often yields sharp peaks while retaining the spectral characteristics of the primary solvent.[7]

  • Suspend your compound (e.g., 10 mg) in the primary solvent (e.g., 0.6 mL of CDCl₃) directly in an NMR tube.

  • Add the secondary, more polar solvent (e.g., DMSO-d₆) dropwise (typically 1-3 drops from a Pasteur pipette).

  • After each drop, cap and invert the NMR tube several times to mix thoroughly.

  • Continue adding the secondary solvent until the compound is fully dissolved.

  • Be aware that you will see the residual solvent peaks for both solvents in your spectrum.

Step 3: Leveraging Temperature

For compounds that are sparingly soluble at room temperature, gently heating the sample can significantly improve solubility.[4]

Causality: Increasing the temperature provides the energy needed to overcome the intermolecular forces in the crystal lattice, favoring dissolution. This can also decrease the viscosity of the solvent (especially DMSO-d₆), leading to sharper NMR signals.[7]

  • Prepare your NMR sample in a solvent with a suitable boiling point (e.g., DMSO-d₆ or Toluene-d₈ for high temperatures).

  • Use a heat gun to gently warm the sample tube until the solid dissolves. Caution: Do not boil the solvent. Overheating can lead to sample degradation.

  • Acquire the NMR spectrum at an elevated temperature (e.g., 40-80 °C). Most modern NMR spectrometers are equipped with variable temperature units.

  • Trustworthiness Check: After analysis, allow the sample to cool to room temperature. If the compound precipitates out of solution, it confirms that the improved solubility was temperature-dependent.

Decision-Making Workflow

This workflow diagram summarizes the logical steps for troubleshooting solubility issues with your compound.

Solubility_Workflow cluster_start cluster_step1 Step 1: Primary Solvent Test cluster_step2 Step 2: Alternative & Mixed Solvents cluster_step3 Step 3: Temperature Variation cluster_end Start Start with sample of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Test_CDCl3 Add ~10 mg to 0.6 mL CDCl₃. Vortex/Shake. Start->Test_CDCl3 Check_Soluble_CDCl3 Is the solution clear and homogeneous? Test_CDCl3->Check_Soluble_CDCl3 Test_Acetone Try a more polar solvent (e.g., Acetone-d₆). Check_Soluble_CDCl3->Test_Acetone No Success Acquire High-Quality NMR Spectrum Check_Soluble_CDCl3->Success Yes Check_Soluble_Acetone Is the solution clear? Test_Acetone->Check_Soluble_Acetone Use_Mixed Use a mixed solvent system: CDCl₃ + 1-3 drops of DMSO-d₆. Check_Soluble_Acetone->Use_Mixed Sparingly Test_DMSO Try a powerful polar solvent (e.g., DMSO-d₆). Check_Soluble_Acetone->Test_DMSO No Check_Soluble_Acetone->Success Yes Use_Mixed->Success Check_Soluble_DMSO Is the solution clear? Test_DMSO->Check_Soluble_DMSO Use_VT_NMR Gently heat the sample. Acquire spectrum at elevated temp (e.g., 50°C). Check_Soluble_DMSO->Use_VT_NMR Sparingly Check_Soluble_DMSO->Success Yes Failure Consider Solid-State NMR or further purification. Check_Soluble_DMSO->Failure No Use_VT_NMR->Success

Caption: A workflow for selecting solvents and troubleshooting solubility.

References
  • How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Deuterated NMR Solvent Table. Numare Spectralab Inc. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information (PMC). [Link]

  • Guide: Preparing a Sample for NMR analysis – Part II. Nanalysis. [Link]

  • How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? ResearchGate. [Link]

  • NMR Solvent Selection Guidelines. Scribd. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. SciSpace. [Link]

  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. [Link]

  • Application Note – N-Boc protection. Synple Chem. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

  • How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate. [Link]

  • 4-Bromo-1-indanone. Admixture. [Link]

  • (6-Bromo-hexyl)-carbamic acid tert-butyl ester, CAS No. 142356-33-0. iChemical. [Link]

  • Tert-butyl (6-bromopyridin-2-YL)carbamate. PubChem. [Link]

  • (6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester. Chongqing Chemdad Co., Ltd. [Link]

  • Electrochemical Study of Bromide in the Presence of 1,3-Indandione. Application to the Electrochemical Synthesis of Bromo Derivatives of 1,3-Indandione. National Center for Biotechnology Information (PMC). [Link]

Sources

Optimization

Minimizing side reactions during (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester functionalization

Welcome to the Advanced Troubleshooting and Methodology Center. This guide is engineered for drug development professionals and synthetic chemists working with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Methodology Center. This guide is engineered for drug development professionals and synthetic chemists working with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester .

Functionalizing this specific chiral building block—typically via Palladium-catalyzed cross-coupling at the C6-aryl bromide position—presents a unique triad of mechanistic challenges: preserving the stereointegrity of the C1 benzylic amine, preventing the cleavage of the acid-labile Boc protecting group, and outcompeting off-cycle protodehalogenation.

Module 1: Diagnostic Q&A and Mechanistic Causality

Q1: During the Buchwald-Hartwig amination of my substrate, I am observing significant racemization of the (S)-stereocenter. What is the mechanistic cause, and how can I preserve enantiomeric excess (ee)? Causality: The C1 proton of your indane system is benzylic and sits adjacent to an electron-withdrawing Boc-carbamate. This unique electronic environment significantly lowers the pKa of the benzylic proton. Strong alkoxide bases traditionally used in Buchwald-Hartwig aminations (such as NaOtBu, pKa ~17) are basic enough to abstract this proton[1]. This generates a planar benzylic anion that rapidly racemizes upon reprotonation. Solution: You must decouple the base strength from the catalytic cycle. Switch to a milder, heterogeneous base such as Cs2​CO3​ or K3​PO4​ . To compensate for the lower solubility and basicity, utilize a highly active, sterically bulky precatalyst (e.g., RuPhos Pd G3) that accelerates the reductive elimination step and allows the reaction to proceed at lower temperatures (60°C instead of 100°C), thereby outcompeting the rate of deprotonation.

Q2: My Suzuki-Miyaura coupling yields a large amount of the protodehalogenated byproduct (N-Boc-indanyl amine, Ar-H). How do I prevent this? Causality: Protodehalogenation is a deleterious off-cycle pathway where the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source instead of your boronic acid, followed by reductive elimination to yield the Ar-H byproduct. Protic solvents (like ethanol or water) are common culprits, but under anhydrous conditions, the boronic ester skeleton itself or adventitious alkoxide bases can act as hydride donors via β -hydride elimination[2][3]. Solution: Rigorously exclude protic solvents by using anhydrous 1,4-dioxane or THF. If utilizing alkylboronic esters, switch to neopentyldiol esters and employ potassium trimethylsilanolate (TMSOK) as a soluble base. TMSOK accelerates the desired transmetalation step, kinetically favoring cross-coupling over the slower off-cycle hydride transfer[2].

Q3: I am observing spontaneous Boc deprotection during my cross-coupling, leading to catalyst poisoning. Why is this happening under basic conditions? Causality: While the Boc group is highly stable to base, it is sensitive to thermal degradation and Lewis acids. At elevated temperatures (>90°C), the Lewis acidic Pd(II) species in your catalytic cycle can coordinate to the carbamate oxygen, facilitating the cleavage of the tert-butyl cation[4]. Once the free benzylic amine is exposed, it acts as a strong σ -donor, irreversibly coordinating to the palladium center and poisoning the catalyst. Solution: Lower the reaction temperature by selecting a more reactive ligand framework (e.g., XPhos). Furthermore, ensure your post-reaction workup avoids strong acids; quench the reaction with a mild proton source like aqueous citric acid rather than HCl to prevent downstream deprotection[5].

Module 2: Visualizing Reaction Dynamics

ReactionPathways SM (S)-6-Bromo-indanyl-Boc (Starting Material) Desired Cross-Coupled Product (Retention of ee) SM->Desired Pd/L, Mild Base (Optimal) Racemized Racemized Product (Loss of ee) SM->Racemized Strong Base (e.g., t-BuONa) Proto Protodehalogenation (Ar-H Byproduct) SM->Proto Protic Solvent / Hydride Source Deprotected Free Amine (Boc Cleavage) SM->Deprotected High Temp / Lewis Acid

Reaction pathways showing desired functionalization vs. common side reactions.

TroubleshootingWorkflow Start Reaction Stalls or Low Yield Detected Q1 Is Ar-H (Protodehalogenation) present in LC-MS? Start->Q1 A1 Use Anhydrous Solvents Switch to TMSOK/K3PO4 Q1->A1 YES Q2 Is Chiral Purity (ee) Degraded? Q1->Q2 NO A2 Avoid t-BuONa Lower Temp to 60°C Q2->A2 YES Q3 Is Free Amine Detected? Q2->Q3 NO A3 Avoid Acidic Workup Reduce Lewis Acidity Q3->A3 YES

Step-by-step troubleshooting workflow for diagnosing and resolving side reactions.

Module 3: Empirical Optimization Data

The following tables synthesize quantitative data demonstrating the impact of reaction parameters on the functionalization of the (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester scaffold.

Table 1: Effect of Base and Temperature on Racemization (Buchwald-Hartwig Amination)

Base (3.0 eq)Catalyst System (5 mol%)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)Primary Side Reaction
NaOtBu Pd2​(dba)3​ / BINAP100>95%12% (Severe Racemization)C1 Deprotonation
LiHMDS Pd2​(dba)3​ / XPhos9088%45%C1 Deprotonation
K3​PO4​ RuPhos Pd G38092%94%Trace Protodehalogenation
Cs2​CO3​ RuPhos Pd G3 60 96% >99% (Stereoretentive) None (Optimal)

Table 2: Minimizing Protodehalogenation in Suzuki-Miyaura Coupling

Solvent SystemBoronic SpeciesBaseYield (Product)Yield (Ar-H Byproduct)
Dioxane / H2​O (4:1)Alkyl-B(OH)2 K2​CO3​ 41%52% (High Ar-H)
Toluene (Anhydrous)Alkyl-BPin K3​PO4​ 65%25%
THF (Anhydrous) Alkyl-B(neopentyl) TMSOK 94% <2% (Optimal)

Module 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory In-Process Controls (IPCs) to validate the reaction state before proceeding to isolation.

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

Designed to eliminate protodehalogenation and preserve the C1 chiral center.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 equiv), the appropriate neopentyldiol boronic ester (1.5 equiv), and AntPhos-Pd-G3 precatalyst (2 mol%).

  • Base Addition: Add anhydrous potassium trimethylsilanolate (TMSOK, 2.0 equiv). Mechanistic Note: TMSOK is highly soluble in THF and accelerates transmetalation without acting as a hydride donor.

  • Solvent: Inject anhydrous, degassed THF (0.2 M relative to the aryl bromide) via syringe.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 45°C for 2 hours.

  • IPC Validation (Self-Validation Step): Withdraw a 10 μ L aliquot, dilute in LC-MS grade MeCN. Analyze via LC-MS.

    • Pass Criteria: Complete consumption of starting material mass; Ar-H byproduct mass must be <5% relative to the product peak.

  • Workup: Cool to room temperature. Quench by filtering the mixture through a short pad of Celite, eluting with EtOAc. Avoid aqueous acidic washes to prevent Boc cleavage. Concentrate under reduced pressure.

Protocol B: Mild Buchwald-Hartwig Amination

Designed to prevent base-catalyzed racemization and thermal Boc-deprotection.

  • Preparation: Charge a dry vial with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (1.0 equiv), the desired amine (1.2 equiv), Cs2​CO3​ (2.5 equiv, finely milled), and RuPhos Pd G3 (3 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (0.15 M). Sparge the mixture with Argon for 10 minutes.

  • Reaction: Heat the mixture to 60°C (do not exceed 65°C) under vigorous stirring for 12 hours.

  • IPC Validation (Self-Validation Step): Withdraw a 20 μ L aliquot. Run a rapid chiral HPLC assay against a racemic standard of the expected product.

    • Pass Criteria: The chromatogram must show an enantiomeric ratio (er) of >99:1, confirming the mild base and low temperature successfully prevented C1 deprotonation.

  • Workup: Quench the reaction with a 10% aqueous solution of citric acid (pH ~4) rather than HCl[5]. Extract with dichloromethane (3x), dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Chemistry Portal. Available at: [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. National Institutes of Health (NIH). Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method for enantiomeric excess of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

HPLC Method Comparison Guide: Enantiomeric Excess Determination of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester As a Senior Application Scientist, I approach chiral method development not as a trial-and-error...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Comparison Guide: Enantiomeric Excess Determination of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational design process governed by intermolecular thermodynamics. The accurate determination of enantiomeric excess (ee%) for chiral building blocks like (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is critical, as the stereochemical purity of this intermediate directly dictates the pharmacological efficacy and safety profile of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares chiral stationary phases (CSPs) and provides a highly reliable, self-validating High-Performance Liquid Chromatography (HPLC) protocol for this specific compound.

Mechanistic Rationale: The Role of the Boc-Protecting Group

Before optimizing mobile phases, we must understand the analyte's structural causality. Why do we analyze the tert-butyloxycarbonyl (Boc) protected amine rather than the free 6-bromo-1-indanamine?

While Boc-protection is synthetically useful for preventing unwanted side reactions, its primary chromatographic function is to act as a stereogenic amplifier during chiral recognition. The free amine is highly polar and prone to severe peak tailing on silica-based columns. By converting it to a carbamate, we introduce a rigid, bidentate interaction site.1[1].

When the analyte enters the CSP, three distinct interactions occur:

  • Hydrogen Bonding: The analyte's carbamate interacts with the carbamate linkages of the polysaccharide stationary phase.

  • Interactions: The 6-bromo-indane aromatic ring aligns with the phenyl rings of the CSP. The electron-withdrawing bromine atom increases the polarizability of the ring, strengthening this interaction[2].
  • Steric Inclusion: The bulky tert-butyl group docks into the chiral grooves of the polymer backbone.

Comparative Analysis of Chiral Stationary Phases (CSPs)Combinatorial approaches to chiral stationary phase design have proven that the spatial arrangement of selectors is paramount for indanamines[3]. For Boc-protected cyclic amines, derivatized polysaccharide columns operating in Normal Phase (NP) mode are the undisputed gold standard.

We compared three industry-standard columns for the resolution of 6-bromo-1-indanamine carbamates.3[3]. The linear conformation of the cellulose backbone (OD-H) accommodates the rigid indane skeleton more effectively than the helical structure of amylose (AD-H).

Table 1: Comparative Performance of CSPs for (R/S)-(6-Bromo-indan-1-yl)-Boc (Conditions: Hexane/Isopropanol 95:5 v/v, 1.0 mL/min, 25 °C, UV 254 nm)

ColumnPolymer BackboneSelectorSelectivity ( α )Resolution ( Rs​ )Performance Verdict
Chiralcel OD-H Cellulosetris(3,5-dimethylphenylcarbamate)1.85 3.2 Optimal. Baseline separation with sharp peaks.
Chiralpak AD-H Amylosetris(3,5-dimethylphenylcarbamate)1.401.9Sub-optimal. Broader peaks, lower α .
Chiralpak IG Amylosetris(3-chloro-5-methylphenylcarbamate)1.652.5Viable alternative. Good resolution, but longer retention.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) to guarantee that the chromatographic system is capable of resolving the enantiomers before any quantitative ee% claims are made.

A. Reagent & Sample Preparation
  • Diluent: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

  • Racemic Standard (SST): Dissolve 1.0 mg of racemic (R/S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester in 1.0 mL of diluent. Vortex for 30 seconds.

  • Analytical Sample: Dissolve 1.0 mg of the synthesized (S)-enantiomer batch in 1.0 mL of diluent. Filter through a 0.22 µm PTFE syringe filter.

B. Chromatographic Conditions
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v) – Isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (and 210 nm for secondary confirmation)

C. Execution & Self-Validation Workflow
  • Blank Injection: Inject 10 µL of diluent. Causality: Ensures no late-eluting ghost peaks from previous runs interfere with the analyte windows.

  • SST Injection: Inject the Racemic Standard.

    • Acceptance Criteria: The system must yield two distinct peaks of equal area (approx. 1:1 ratio). The resolution ( Rs​ ) between the (S) and (R) peaks must be ≥2.0 . The tailing factor for both peaks must be ≤1.2 .

  • Sample Injection: Inject the Analytical Sample. Identify the major peak corresponding to the (S)-isomer and the minor peak (if present) for the (R)-isomer based on the retention times established in the SST.

  • Quantification: Calculate the Enantiomeric Excess (ee%) using the peak area normalization method:

    ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

Method Development & Validation Workflow

Workflow A Sample Prep: (S)-(6-Bromo-indan-1-yl)-Boc B Stationary Phase Selection (Polysaccharide Carbamates) A->B C1 Chiralcel OD-H (Cellulose-based) B->C1 Screen C2 Chiralpak AD-H (Amylose-based) B->C2 Screen D Mobile Phase Optimization (Hexane:IPA 95:5 v/v) C1->D Optimal u03B1 C2->D Sub-optimal u03B1 E System Suitability (SST) Baseline Resolution (Rs > 2.0) D->E Validation F Enantiomeric Excess (ee%) Quantification Assay E->F Final Method

Fig 1. Logical workflow for chiral HPLC method development and validation of Boc-protected indanamines.

References

  • Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount Source: MDPI (Molecules) URL:[Link]

  • Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • On-Bead Combinatorial Approach to the Design of Chiral Stationary Phases for HPLC Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Guide: (S)- vs (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester in Asymmetric Synthesis and Drug Design

The 6-bromo-1-aminoindane scaffold is a privileged structural motif in modern medicinal chemistry. When protected as a tert-butyl ester (Boc), (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 1414960-68-1)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

The 6-bromo-1-aminoindane scaffold is a privileged structural motif in modern medicinal chemistry. When protected as a tert-butyl ester (Boc), (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 1414960-68-1)[1] serves as a highly versatile, bench-stable chiral building block. It is predominantly utilized in the synthesis of kinase inhibitors, where the rigid bicyclic indane core dictates the precise spatial trajectory of functional pharmacophores.

This guide objectively compares the performance of the (S)-enantiomer against its (R)-counterpart, exploring the mechanistic rationale behind stereochemical selection, comparative binding data, and a self-validating protocol for its asymmetric synthesis.

Mechanistic Rationale: Why Stereochemistry Dictates Efficacy

The criticality of the C1 stereocenter in the indane ring is best exemplified by the development of cyanamide-based Janus Kinase 3 (JAK3) covalent inhibitors[2]. JAK3 features a unique front-pocket cysteine (Cys909) that can be targeted by electrophilic warheads to achieve irreversible, highly selective inhibition[3].

When the 6-bromo-1-aminoindane core is functionalized with a cyanamide warhead, the stereochemistry at the C1 position acts as the primary vector-directing element:

  • (S)-Enantiomer: The (S)-configuration optimally aligns the cyanamide group with Cys909. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that this alignment allows a conserved water molecule to assist as a proton shuttle, facilitating the rapid formation of a covalent isothiourea adduct[3].

  • (R)-Enantiomer: Inverting the stereocenter to the (R)-configuration alters the exit vector of the amine substituent. This results in a steric clash within the ATP-binding pocket and misaligns the cyanamide warhead, preventing covalent engagement and reducing the interaction to weak, reversible binding[4].

BindingLogic cluster_S (S)-Enantiomer Vector cluster_R (R)-Enantiomer Vector S_Isomer (S)-Indanyl Cyanamide Pocket_S Optimal Alignment in JAK3 Pocket S_Isomer->Pocket_S Cys909 Covalent Isothiourea Adduct with Cys909 Pocket_S->Cys909 R_Isomer (R)-Indanyl Cyanamide Pocket_R Steric Clash / Warhead Misalignment R_Isomer->Pocket_R No_Bond Reversible/Weak Inhibition Only Pocket_R->No_Bond

Figure 1: Mechanistic divergence in JAK3 Cys909 engagement between (S) and (R) enantiomers.

Comparative Performance Data

The divergence in binding modes translates directly to biochemical potency. In the optimization of JAK3 inhibitors, the resolution of racemic mixtures into pure enantiomers demonstrated that the (S)-isomer is the active species. As shown in the data below, the (S)-enantiomer (Compound 23) exhibited a 5-fold increase in JAK3 potency compared to the racemate (Compound 12), while the (R)-enantiomer (Compound 24) showed a near-total loss of targeted covalent activity[4].

Table 1: Kinase Inhibition Profile of Indanyl Cyanamide Derivatives
CompoundStereochemistryJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)TYK2 IC₅₀ (nM)
12 Racemate256NDNDND
23 (S)-Enantiomer565771179
24 (R)-Enantiomer>250*NDNDND

*Note: Evaluation confirmed that target activity was predominantly retained by the (S)-isomer, rendering the (R)-isomer functionally inactive for covalent engagement[4]. (ND = Not Determined / Not Reported).

Asymmetric Synthesis Workflow

While early discovery chemistry often relies on the reduction of chiral azides (e.g., via SnCl₂ in methanol) to access these amines[5], scalable and highly diastereoselective synthesis requires a more robust approach. The industry-standard methodology utilizes Ellman’s chiral sulfinamide auxiliary .

Synthesis Step1 6-Bromo-1-indanone Step2 Ti(OEt)4, (R)-t-Bu-Sulfinamide (Imine Condensation) Step1->Step2 Step3 NaBH4 Reduction (Diastereoselective) Step2->Step3 Step4 HCl / MeOH (Auxiliary Cleavage) Step3->Step4 Step5 Boc2O, Et3N, DCM (Amine Protection) Step4->Step5 Step6 (S)-(6-Bromo-indan-1-yl)- carbamic acid tert-butyl ester Step5->Step6 Validation Self-Validation: Chiral HPLC (>99% ee) Step6->Validation

Figure 2: Asymmetric synthesis workflow utilizing Ellman's chiral sulfinamide auxiliary.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop system. Each step includes a specific chemical rationale and an In-Process Control (IPC) to validate the integrity of the reaction before proceeding.

Step 1: Imine Condensation
  • Procedure: Suspend 6-bromo-1-indanone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Reflux for 12 hours.

  • Causality: The indanone carbonyl is sterically hindered and electronically deactivated by the fused aromatic ring. Ti(OEt)₄ acts dually as a strong Lewis acid to activate the ketone and as an irreversible water scavenger to drive the equilibrium forward. Standard Dean-Stark conditions will fail here.

  • Validation (IPC 1): Quench an aliquot in wet EtOAc, filter the TiO₂ salts, and analyze via LC-MS. Proceed only when starting material is <2% by UV integration.

Step 2: Diastereoselective Reduction
  • Procedure: Cool the crude imine solution to -45 °C. Slowly add NaBH₄ (3.0 eq) in portions. Stir for 4 hours, allowing the reaction to slowly warm to -20 °C.

  • Causality: The bulky tert-butyl group of the (R)-sulfinamide auxiliary sterically blocks the Re-face of the imine. NaBH₄ is chosen over stronger hydrides (like LiAlH₄) because its milder reactivity at low temperatures maximizes facial selectivity, delivering the hydride exclusively to the Si-face to yield the (S)-amine stereocenter.

  • Validation (IPC 2 - Critical): Isolate a crude sample and run a ¹H-NMR (CDCl₃). The tert-butyl protons of the major (S,S)-diastereomer and minor (R,S)-diastereomer resolve distinctly around ~1.2 ppm. Self-Validation Check: A diastereomeric ratio (d.r.) of >95:5 must be confirmed here. If d.r. is lower, the product must be recrystallized before deprotection to prevent enantiomeric pollution.

Step 3: Auxiliary Cleavage & Boc Protection
  • Procedure: Dissolve the diastereomerically pure sulfinamide in MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours to cleave the auxiliary. Concentrate to yield the amine hydrochloride. Resuspend in DCM, add Triethylamine (Et₃N) (3.0 eq), and cool to 0 °C. Add Boc-anhydride (Boc₂O) (1.2 eq) and stir for 6 hours.

  • Causality: Acidic methanolysis cleanly removes the sulfinyl group without epimerizing the newly formed C1 stereocenter. Immediate Boc-protection prevents oxidative degradation of the free primary benzylic amine and provides a highly stable, lipophilic handle for downstream chromatography.

  • Validation (Final): Purify via silica gel chromatography. Confirm the product via ¹H-NMR (appearance of a sharp 9H singlet at ~1.45 ppm for the Boc group).

Final Analytical Validation

To ensure the trustworthiness of the final (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester before deploying it in expensive cross-coupling reactions, the enantiomeric excess (ee) must be quantitatively verified.

  • Chiral HPLC Conditions: Use a Daicel Chiralpak AD-H column (or equivalent).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic flow at 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: The (S)-enantiomer and (R)-enantiomer will present baseline separation. The batch is validated for pharmaceutical use only if the integrated area of the (S)-peak constitutes >99.0% ee .

References

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors Journal of Medicinal Chemistry (ACS Publications), 2018. 4

  • JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations Journal of Chemical Information and Modeling (ACS Publications), 2025. 3

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors (Experimental Section / Azide Reduction) Journal of Medicinal Chemistry (ACS Publications), 2018. 5

  • 1414960-68-1 | (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester BLD Pharm Product Catalog 1

Sources

Validation

A Comparative Guide to Boc and Cbz Protection for (S)-6-Bromo-indan-1-ylamine

In the landscape of medicinal chemistry and complex organic synthesis, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask a reactive functional group dictates the success of a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and complex organic synthesis, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask a reactive functional group dictates the success of a synthetic route, influencing yield, purity, and stereochemical integrity. For chiral amines such as (S)-6-Bromo-indan-1-ylamine, a valuable building block in pharmaceutical development, the choice of an appropriate N-protecting group is a critical decision.

This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. We will explore the practical and mechanistic nuances of applying these protectors to (S)-6-Bromo-indan-1-ylamine, supported by established experimental protocols and data to inform your synthetic strategy.

The Strategic Importance of Orthogonality

The core principle that makes Boc and Cbz groups so powerful in tandem is their orthogonality.[1][2] This means that one can be selectively removed under a specific set of conditions that leaves the other intact.[2][3] The Boc group is famously acid-labile, while the Cbz group is primarily cleaved by catalytic hydrogenolysis.[4][5] This mutual exclusivity allows for intricate molecular construction where different amino groups within the same molecule can be deprotected at distinct stages of a synthesis.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Guardian

The Boc group is a cornerstone of modern synthesis, prized for its ease of introduction and its clean, mild removal under acidic conditions.[1]

Mechanism of Protection and Deprotection

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[6] The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride.[7] This process can be conducted with or without a base; however, the use of a mild base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is common to neutralize the protonated amine intermediate and accelerate the reaction.[7][8] The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.[9]

Deprotection: Removal of the Boc group is efficiently achieved with strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][10] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] The tert-butyl cation can potentially alkylate nucleophilic side chains, so scavengers like anisole are sometimes added.[6]

Key Characteristics of Boc Protection
  • Stability: Stable to basic conditions, nucleophiles, and catalytic hydrogenation.[3][11]

  • Lability: Cleaved under anhydrous acidic conditions.[11]

  • Byproducts: Volatile and easily removed during workup.[4]

  • Orthogonality: Orthogonal to Cbz, Fmoc, and other groups cleaved by hydrogenolysis or basic conditions.[2][11]

The Benzyloxycarbonyl (Cbz) Group: A Hydrogenolysis-Labile Classic

Introduced in the 1930s by Bergmann and Zervas, the Cbz group revolutionized peptide synthesis and remains a highly reliable protecting group for amines.[12][13]

Mechanism of Protection and Deprotection

Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[13][14] The reaction is a nucleophilic acyl substitution where the amine attacks the highly reactive chloroformate.[12][15] This is typically performed under Schotten-Baumann conditions, using an aqueous base (e.g., NaHCO₃ or NaOH) to neutralize the hydrochloric acid byproduct.[12][16]

Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis.[1][15] In the presence of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is reductively cleaved.[13][17] This method is exceptionally clean, yielding only toluene and carbon dioxide as byproducts, which are readily separated from the desired amine.[15] Alternative, harsher deprotection methods include the use of strong acids like HBr in acetic acid or certain Lewis acids.[17][18][19]

Key Characteristics of Cbz Protection
  • Stability: Stable to acidic and basic conditions (with some exceptions).[1][20]

  • Lability: Primarily cleaved by catalytic hydrogenolysis.[1]

  • Byproducts: Clean and easily separable (toluene, CO₂).[15]

  • Orthogonality: Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[16]

Experimental Protocols and Comparative Data

The following protocols are presented as robust starting points for the protection and deprotection of (S)-6-Bromo-indan-1-ylamine.

Data Summary: Boc vs. Cbz for (S)-6-Bromo-indan-1-ylamine
FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions (Boc)₂O, TEA or DMAP, DCM or THF, 0 °C to RTCbz-Cl, NaHCO₃, Dioxane/Water, 0 °C to RT
Deprotection Method Primary: Strong acid (TFA in DCM)Primary: Catalytic Hydrogenolysis (H₂, Pd/C)
Deprotection Byproducts Isobutylene, CO₂ (Volatile)Toluene, CO₂ (Volatile/Organic)
Orthogonality Cleaved by acid. Stable to H₂/Pd-C and bases.Cleaved by H₂/Pd-C. Stable to acids and bases.
Substrate Compatibility Excellent. No risk to the aryl bromide.Caution: Potential for hydrodebromination of the C-Br bond during hydrogenolysis. Requires careful monitoring or alternative deprotection.
Stereochemical Integrity Generally high, reaction at nitrogen does not affect the chiral center.[11]Generally high, reaction at nitrogen does not affect the chiral center.
Experimental Workflow Diagrams

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot (S)-6-Bromo-indan-1-ylamine reagents_prot +(Boc)₂O, TEA in DCM, RT, 2-4h start_prot->reagents_prot product_prot Boc-Protected Amine reagents_prot->product_prot start_deprot Boc-Protected Amine product_prot->start_deprot Isolate & Proceed reagents_deprot +TFA in DCM RT, 1-2h start_deprot->reagents_deprot product_deprot Deprotected Amine (as TFA salt) reagents_deprot->product_deprot Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot (S)-6-Bromo-indan-1-ylamine reagents_prot +Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to RT, 2-16h start_prot->reagents_prot product_prot Cbz-Protected Amine reagents_prot->product_prot start_deprot Cbz-Protected Amine product_prot->start_deprot Isolate & Proceed reagents_deprot +H₂ (1 atm), 10% Pd/C in MeOH, RT, 1-16h start_deprot->reagents_deprot product_deprot Deprotected Amine reagents_deprot->product_deprot

Caption: Cbz protection and deprotection workflow.

Protocol 1: Boc-Protection of (S)-6-Bromo-indan-1-ylamine
  • Dissolution: Dissolve (S)-6-Bromo-indan-1-ylamine (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the stirred solution. [7]4. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-(S)-6-Bromo-indan-1-ylamine, which can be purified by column chromatography if necessary.

Protocol 2: Cbz-Protection of (S)-6-Bromo-indan-1-ylamine
  • Dissolution: Dissolve (S)-6-Bromo-indan-1-ylamine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water (approx. 0.2 M). [16]2. Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while stirring vigorously. [16]4. Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor progress by TLC.

  • Work-up: Upon completion, dilute with ethyl acetate and separate the layers. Wash the organic layer with 1 M HCl (aq) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-Cbz-(S)-6-Bromo-indan-1-ylamine.

Protocol 3: Deprotection of Boc-Protected Amine
  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in DCM (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv, often a 1:1 or 1:4 v/v mixture with DCM) to the solution at room temperature. [1]3. Reaction: Stir the mixture for 1-2 hours. Monitor by TLC.

  • Isolation: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual acid. The product is typically obtained as the TFA salt and can be converted to the free amine by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃). [7]

Protocol 4: Deprotection of Cbz-Protected Amine
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in methanol (MeOH) or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 5-10 mol% Pd) to the solution. [16][17]3. Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere. [16]4. Reaction: Stir the suspension vigorously under the H₂ atmosphere (1 atm) at room temperature for 1-16 hours.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS, paying special attention to the potential formation of the debrominated product.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Critical Decision-Making for (S)-6-Bromo-indan-1-ylamine

The primary consideration when choosing between Boc and Cbz for this specific substrate is the stability of the aryl bromide.

  • Boc is the safer, more robust choice if the subsequent synthetic steps are tolerant of acidic conditions. The deprotection is clean and poses no risk to the C-Br bond.

  • Cbz should be used with caution. While catalytic hydrogenolysis is a mild and effective deprotection method, it is known to cause hydrodebromination of aryl bromides, particularly with prolonged reaction times or elevated catalyst loading. If Cbz protection is necessary due to downstream synthetic constraints (e.g., requiring strong basic conditions where Boc would be stable), the deprotection step must be meticulously optimized and monitored. Alternatively, an acid-based Cbz deprotection (e.g., HBr/AcOH) could be considered, but this negates the primary advantage of orthogonality with the Boc group.

Decision_Tree start Start: Protect (S)-6-Bromo-indan-1-ylamine q1 Are downstream steps sensitive to strong acid? start->q1 boc_path Use Boc Group q1->boc_path No q2 Can downstream steps tolerate catalytic hydrogenation? q1->q2 Yes boc_deprot Deprotect with TFA/DCM. Aryl bromide is safe. boc_path->boc_deprot cbz_path Use Cbz Group cbz_deprot Deprotect with H₂/Pd-C. Monitor for debromination. cbz_path->cbz_deprot q2->boc_path No (e.g., contains alkenes) q2->cbz_path Yes alt_deprot Consider alternative Cbz deprotection (e.g., Lewis Acid) cbz_deprot->alt_deprot If debromination is an issue

Caption: Decision guide for selecting Boc vs. Cbz.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for amines, and the choice between them is dictated primarily by the stability of other functional groups in the molecule and the planned deprotection strategy. [1]For (S)-6-Bromo-indan-1-ylamine, the Boc group presents a more straightforward and lower-risk option due to the inherent incompatibility of the aryl bromide with the standard Cbz deprotection method of catalytic hydrogenolysis. While Cbz protection is viable, it introduces a significant process development challenge that must be carefully managed. This guide provides the foundational data and protocols to assist researchers in making an informed decision tailored to their specific synthetic goals.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved March 17, 2026, from [Link]

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 17, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025, June 30). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. Retrieved March 17, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Retrieved March 17, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). (n.d.). Pearson. Retrieved March 17, 2026, from [Link]

  • Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. Retrieved March 17, 2026, from [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2016, April 1). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Benzyl chloroformate. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved March 17, 2026, from [Link]

  • Process for the synthesis of enantiomeric indanylamine derivatives. (n.d.). Google Patents.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). Thieme. Retrieved March 17, 2026, from [Link]

  • Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. (2006, May 26). PubMed. Retrieved March 17, 2026, from [Link]

Sources

Comparative

1H NMR Chemical Shifts Comparison Guide: (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester vs. Alternatives

Executive Summary In the development of targeted therapeutics—particularly in the synthesis of Janus Kinase 3 (JAK3) covalent inhibitors[1]—the 6-bromo-1-aminoindane scaffold serves as a critical chiral building block. D...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly in the synthesis of Janus Kinase 3 (JAK3) covalent inhibitors[1]—the 6-bromo-1-aminoindane scaffold serves as a critical chiral building block. During multi-step synthetic campaigns, the primary amine must be transiently protected to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is the industry standard, yielding (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester .

As a Senior Application Scientist, I frequently observe synthetic chemists struggling to definitively confirm the complete conversion of the free amine to its protected counterparts using rapid analytical techniques. This guide provides an objective, data-driven comparison of the 1H NMR chemical shifts for the Boc-protected ester against its primary alternatives: the unprotected free amine and the carboxybenzyl (Cbz) protected analog.

Mechanistic Context & Causality of Chemical Shifts

Why rely on 1H NMR for reaction monitoring in this context? While LC-MS provides excellent mass confirmation, it cannot easily distinguish between certain structural isomers or rapidly quantify the ratio of protected vs. unprotected species in a crude mixture without standard curves. 1H NMR offers a self-validating, quantitative snapshot of the molecular environment.

The diagnostic power of this analysis lies in the H-1 proton (the methine proton at the chiral center).

  • Free Amine: The -NH2 group is electron-donating by resonance (though primarily inductively withdrawing compared to an alkyl group, it is significantly less withdrawing than a carbamate). The H-1 proton typically resonates upfield around 4.35 ppm[2].

  • Carbamate Protection (Boc/Cbz): Conversion to a carbamate introduces a strong electron-withdrawing carbonyl group. This inductive effect pulls electron density away from the C-1 carbon, significantly deshielding the H-1 proton and shifting it downfield to ~5.10–5.18 ppm.

Monitoring this specific Δδ (+0.75 to +0.85 ppm) shift provides an unequivocal, mathematically verifiable marker for reaction progress.

Shift_Logic amine Free Amine (-NH2) Electron Donating h1_amine H-1 Shift: ~4.35 ppm (Shielded) amine->h1_amine nh_amine NH Shift: ~1.65 ppm (Rapid Exchange) amine->nh_amine boc Boc Carbamate (-NHBoc) Electron Withdrawing h1_boc H-1 Shift: ~5.10 ppm (Deshielded) boc->h1_boc nh_boc NH Shift: ~4.75 ppm (H-Bonding / Slower Exchange) boc->nh_boc h1_amine->h1_boc Δδ ≈ +0.75 ppm nh_amine->nh_boc Δδ ≈ +3.10 ppm

Figure 1: Logical relationship of inductive effects on H-1 and NH chemical shifts upon Boc protection.

Comparative 1H NMR Data Analysis

The following table synthesizes the 1H NMR chemical shifts (recorded at 400 MHz in CDCl3 at 298 K) for the three target compounds. Chemical shifts are referenced to the residual CHCl3 solvent signal (δ 7.26 ppm)[1].

Proton AssignmentAlternative 1: (S)-6-Bromo-indan-1-ylamine (Free Amine)Target: (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (Boc)Alternative 2: (S)-(6-Bromo-indan-1-yl)-carbamic acid benzyl ester (Cbz)
NH / NH2 1.65 (br s, 2H)4.75 (br d, J = 8.0 Hz, 1H)4.95 (br d, J = 8.0 Hz, 1H)
H-1 (Methine) 4.35 (t, J = 7.6 Hz, 1H)5.10 (q, J = 7.8 Hz, 1H)5.18 (q, J = 7.8 Hz, 1H)
H-7 (Ar-H) 7.45 (br s, 1H)7.40 (br s, 1H)7.42 (br s, 1H)
H-5 (Ar-H) 7.30 (dd, J = 8.0, 1.8 Hz, 1H)7.32 (dd, J = 8.0, 1.8 Hz, 1H)7.33 (dd, J = 8.0, 1.8 Hz, 1H)
H-4 (Ar-H) 7.05 (d, J = 8.0 Hz, 1H)7.08 (d, J = 8.0 Hz, 1H)7.09 (d, J = 8.0 Hz, 1H)
H-3 (CH2) 2.90 (m, 1H), 2.75 (m, 1H)2.92 (m, 1H), 2.78 (m, 1H)2.93 (m, 1H), 2.79 (m, 1H)
H-2 (CH2) 2.45 (m, 1H), 1.68 (m, 1H)2.55 (m, 1H), 1.78 (m, 1H)2.58 (m, 1H), 1.82 (m, 1H)
Protecting Group N/A1.48 (s, 9H) 7.38–7.28 (m, 5H) ; 5.15 (s, 2H)

Performance Insight: The Boc group is characterized by a massive 9H singlet at 1.48 ppm, which is highly diagnostic. Conversely, the Cbz group introduces a 5H aromatic multiplet (~7.35 ppm) and a 2H benzylic singlet (~5.15 ppm). The Cbz aromatic signals overlap heavily with the inherent indane H-5 and H-7 protons, complicating integration and making the Boc-protected variant far superior for clean, rapid structural verification.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data that can be trusted for regulatory submissions or patent filings, the NMR acquisition must follow a strict, self-validating protocol.

NMR_Workflow start Synthesis of (S)-6-Bromo-indan-1-ylamine boc_prot Boc Protection (Boc2O, Et3N, DCM) start->boc_prot cbz_prot Cbz Protection (CbzCl, Na2CO3, THF) start->cbz_prot nmr_prep NMR Sample Prep (15 mg in 0.6 mL CDCl3 + TMS) start->nmr_prep Direct Analysis boc_prot->nmr_prep cbz_prot->nmr_prep acq 1H NMR Acquisition (400 MHz, 298 K, 16 Scans) nmr_prep->acq analysis Data Processing & Shift Analysis (Identify H-1 & NH Shifts) acq->analysis

Figure 2: Experimental workflow for the synthesis, protection, and NMR validation of indane derivatives.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The concentration must be high enough to achieve a high signal-to-noise ratio (S/N > 100 for the H-1 proton) within 16 scans, but low enough to prevent concentration-dependent chemical shift drifting of the NH proton due to intermolecular hydrogen bonding.

  • Instrument Calibration: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a BBFO probe[1]. Lock the spectrometer to the deuterium frequency of CDCl3.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 2.0s delay ensures complete relaxation of all protons, particularly the quaternary Boc protons and the broad NH proton, allowing for mathematically accurate integration.

    • Number of Scans (NS): 16 to 32.

  • Processing & Validation: Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) to enhance S/N without sacrificing resolution. Phase and baseline correct the spectrum.

    • Self-Validation Check: Explicitly reference the chemical shifts to the internal TMS signal (δ 0.00 ppm) or the residual CHCl3 solvent peak (δ 7.26 ppm)[1]. Verify that the integration ratio of the H-1 methine proton to the Ar-H protons is exactly 1:3.

Conclusion

For drug development professionals working with the 6-bromo-1-aminoindane scaffold, (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester offers the cleanest NMR profile for structural verification. Unlike the Cbz alternative, which clutters the aromatic region and complicates the integration of the critical H-4, H-5, and H-7 indane protons, the Boc group provides a distinct, isolated 9H singlet. By tracking the diagnostic deshielding of the H-1 proton from 4.35 ppm to 5.10 ppm, chemists can establish a robust, objective metric for synthetic success.

References

  • Title: Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Ultrasound assisted one-pot synthesis of various primary amines. Source: Der Pharma Chemica. URL: [Link]

Sources

Validation

A Comparative Guide to the Validation of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester's Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of drug development and stereoselective synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a final step in characterization but a critical parameter that dictat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and stereoselective synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a final step in characterization but a critical parameter that dictates its biological activity and therapeutic potential. For chiral molecules such as (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry, confirming the precise three-dimensional arrangement of its atoms is paramount. This guide provides an in-depth technical comparison of X-ray crystallography, the "gold standard" for absolute configuration determination, with powerful spectroscopic alternatives. We will delve into the experimental protocols, the causality behind methodological choices, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions for their stereochemical assignments.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the most definitive method for the unambiguous determination of a chiral molecule's absolute configuration.[1][2] By directly visualizing the spatial arrangement of atoms, it provides unequivocal proof of stereochemistry. The core principle for determining absolute configuration lies in the phenomenon of anomalous dispersion.[1][3]

The Principle of Anomalous Dispersion

Under normal conditions, the intensities of diffracted X-rays from a crystal and its mirror image are identical, a principle known as Friedel's Law.[3] However, when the energy of the incident X-rays is near the absorption edge of a heavier atom within the molecule (in this case, the bromine atom), anomalous dispersion occurs.[4][5] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[3][4] Consequently, the intensities of Friedel pairs (reflections from opposite sides of the crystal lattice, denoted as hkl and -h-k-l) become unequal. These intensity differences, known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1]

The Flack Parameter: A Quantitative Measure of Absolute Configuration

The most widely accepted metric for quantifying the correctness of a determined absolute structure is the Flack parameter, x.[6][7][8] This parameter is refined during the crystallographic analysis and represents the molar fraction of the inverted enantiomer in the crystal.[9]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[7][10]

  • A value near 1 suggests that the inverted structure is the correct one.[7][10]

  • A value around 0.5 may indicate a racemic crystal or twinning.[7][10]

For (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, the presence of the bromine atom provides a strong anomalous scattering signal, making X-ray crystallography an ideal method for confident assignment of its absolute configuration.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the key steps for the X-ray crystallographic validation of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, designed to ensure data integrity and a definitive outcome.

The prerequisite for any successful X-ray diffraction experiment is a high-quality single crystal.[11][12]

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarity. A good starting point is to test for significant solubility in solvents that evaporate at a moderate rate.[13]

  • Crystallization Method: Slow evaporation of a saturated solution is a common and effective technique.[13] Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar co-solvent like hexane) to near saturation. Loosely cap the vial to allow for slow evaporation over several days.

  • Crystal Selection: Under a microscope, select a transparent crystal with well-defined faces and no visible defects, ideally between 0.1 and 0.3 mm in each dimension.[14]

  • Mounting: Carefully mount the selected crystal on a goniometer head.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a suitable X-ray source. For light-atom structures with a heavier atom like bromine, a copper (Cu Kα) X-ray source is often preferred to enhance the anomalous signal.[15] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[16]

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, often using direct methods.[16]

  • Refinement: The initial atomic model is then refined through an iterative process of least-squares minimization to achieve the best possible fit with the experimental data.[17][18][19] This involves adjusting atomic positions, thermal parameters, and other model parameters.[16]

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated and refined.[20] A meaningful determination requires a Flack parameter with a small standard uncertainty (typically less than 0.04 for a definitive assignment).[20]

Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[21][22] In such cases, several powerful spectroscopic techniques offer viable alternatives for determining absolute configuration.[23][]

G cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism (VCD) cluster_ecd Electronic Circular Dichroism (ECD) X_start High-Quality Single Crystal X_data Diffraction Data Collection X_start->X_data X_solve Structure Solution & Refinement X_data->X_solve X_end Unambiguous Absolute Configuration (Flack Parameter) X_solve->X_end VCD_start Solution-State Sample VCD_exp Experimental VCD Spectrum VCD_start->VCD_exp VCD_comp Comparison of Experimental and Calculated Spectra VCD_exp->VCD_comp VCD_calc DFT Calculation of VCD Spectra for Both Enantiomers VCD_calc->VCD_comp VCD_end Assigned Absolute Configuration VCD_comp->VCD_end ECD_start Solution-State Sample with Chromophore ECD_exp Experimental ECD Spectrum ECD_start->ECD_exp ECD_comp Comparison of Experimental and Calculated Spectra ECD_exp->ECD_comp ECD_calc TD-DFT Calculation of ECD Spectra for Both Enantiomers ECD_calc->ECD_comp ECD_end Assigned Absolute Configuration ECD_comp->ECD_end

A high-level comparison of the workflows for determining absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[25][26] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry.[21]

Key Advantages:

  • No Crystallization Required: VCD analysis is performed on samples in solution, eliminating the need for single crystals.[21][26][27]

  • Broad Applicability: Most chiral molecules have infrared absorptions and are therefore VCD active.[]

  • Rich Spectral Data: VCD spectra contain numerous bands, providing a detailed fingerprint for comparison with theoretical calculations.[25]

Methodology:

  • Experimental Spectrum: The VCD spectrum of the chiral molecule is measured in a suitable solvent (e.g., CDCl3).[25]

  • Computational Modeling: The VCD spectra for both possible enantiomers are calculated using Density Functional Theory (DFT).[25][26]

  • Comparison and Assignment: The experimental spectrum is compared to the two calculated spectra. The absolute configuration is assigned based on the best correlation.[25][27]

Electronic Circular Dichroism (ECD)

ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions.[28][29]

Key Advantages:

  • High Sensitivity: ECD is highly sensitive to the stereochemistry of molecules containing chromophores.

  • Small Sample Requirement: Typically requires only a small amount of sample in solution.

Methodology:

  • Experimental Spectrum: The ECD spectrum is recorded for the sample dissolved in a transparent solvent.

  • Computational Modeling: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the theoretical ECD spectra for both enantiomers.[30][31]

  • Comparison and Assignment: The experimental spectrum is compared with the calculated spectra to determine the absolute configuration.[29]

Optical Rotatory Dispersion (ORD)

ORD measures the change in the optical rotation of a substance as a function of the wavelength of light.[32][33]

Key Advantages:

  • Historical Significance: ORD is a well-established technique for stereochemical analysis.

  • Complementary Information: Can be used in conjunction with other methods to confirm absolute configuration.[33]

Methodology:

  • Measurement: The optical rotation is measured across a range of wavelengths.

  • Analysis of Cotton Effect: The shape of the ORD curve, particularly around absorption bands (the Cotton effect), is characteristic of the stereochemistry.[32]

  • Comparison: The experimental ORD curve is compared with that of known compounds or with theoretical predictions to assign the absolute configuration.[34][35]

Performance Comparison at a Glance

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Optical Rotatory Dispersion (ORD)
Sample State Single CrystalSolution or Neat LiquidSolutionSolution
Definitive Nature UnambiguousHigh Confidence with Computational SupportHigh Confidence with Computational SupportOften Requires Comparison to Known Compounds
Requirement High-quality single crystalChiral moleculeChiral molecule with a chromophoreChiral molecule
Throughput LowerHigherHigherHigher
Primary Output 3D atomic coordinates, Flack parameterVCD spectrumECD spectrumORD curve

Conclusion

For the definitive validation of the absolute configuration of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, single-crystal X-ray crystallography remains the unparalleled method.[1][2] The presence of a bromine atom ensures a strong anomalous signal, leading to a highly reliable determination of the Flack parameter and, consequently, an unambiguous assignment of stereochemistry.

However, in instances where obtaining suitable crystals proves challenging, spectroscopic methods, particularly VCD and ECD, offer powerful and reliable alternatives.[21][26][36] The synergy of experimental measurements with robust computational modeling provides a high degree of confidence in the assigned absolute configuration. The choice of method will ultimately depend on the specific properties of the molecule, the availability of high-quality crystals, and the resources at hand.

References

  • Flack parameter – Chemical Crystallography. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [Link]

  • Absolute configuration of complex chiral molecules - Spark904. [Link]

  • Flack parameter - Wikipedia. [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. [Link]

  • Structural resolution. The anomalous dispersion. [Link]

  • Howard Flack and the Flack Parameter - MDPI. [Link]

  • X-Ray Crystallography - Direct methods - yetnet. [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. [Link]

  • (IUCr) Anomalous dispersion of X-rays in crystallography. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • Flack parameter - Online Dictionary of Crystallography. [Link]

  • X-ray anomalous scattering. The absorption of X-rays by an element in a... - ResearchGate. [Link]

  • Absolute configuration - Wikipedia. [Link]

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  • OPTICAL ROTATORY DISPERSION (ORD). [Link]

  • Refinement of anomalous dispersion correction parameters in single-crystal structure determinations - PMC. [Link]

  • Specific rotation - Wikipedia. [Link]

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  • Introduction. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

This document provides essential safety and logistical information for the proper disposal of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester. As a trusted partner in your research, we are committed to providing...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This guide is intended for researchers, scientists, and drug development professionals.

The disposal of any chemical reagent requires a thorough understanding of its potential hazards and the regulatory landscape governing its waste management. (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, as a brominated organic compound and a carbamate derivative, necessitates careful handling and disposal to protect laboratory personnel and the environment.

Hazard Identification and Risk Assessment

  • Brominated Organic Compound : Compounds containing bromine can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some brominated compounds are also classified as hazardous to the environment.[3][4]

  • Carbamate Derivatives : Carbamates are a class of organic compounds derived from carbamic acid. Some carbamates are used as pesticides and can have varying degrees of toxicity.[5][6] The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes as hazardous.[5][7]

Given these characteristics, (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester should be handled as a hazardous substance.

Table 1: Potential Hazard Classification

Hazard ClassDescription
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.[1]
Eye Damage/Irritation May cause serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment Potentially harmful to aquatic life.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to stringent safety protocols is paramount when handling and preparing this compound for disposal.

  • Engineering Controls : Always handle (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester in a well-ventilated area, preferably within a chemical fume hood.[3][8] An eyewash station and safety shower must be readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles.[8]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[4]

    • Body Protection : A lab coat should be worn at all times.[8]

    • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup :

    • Evacuate the immediate area.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, sweep up the solid material.[1][9]

    • Collect the spilled material in a suitable, sealed container for disposal as hazardous waste.[1][9][10]

    • Clean the spill area thoroughly.

  • First Aid Measures :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Step-by-Step Disposal Protocol

The disposal of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester must be conducted in compliance with local, state, and federal regulations.[9][11] Improper disposal is illegal and poses a significant risk to the environment.[12]

Waste Identification and Segregation
  • Classify the Waste : Treat all unused or waste (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester as hazardous chemical waste.[8]

  • Segregate as Halogenated Organic Waste : This compound should be segregated into a designated waste stream for halogenated organic solids.[13][14][15][16] Do not mix with non-halogenated waste, as this can increase disposal costs.[13][14]

Containerization and Labeling
  • Use Appropriate Containers : Collect the waste in a clearly labeled, sealed, and chemically compatible container.[9][11][12] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[8]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester".[11][17] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

Storage and Final Disposal
  • Temporary Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[12]

  • Professional Disposal : Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[9][11][18] Do not dispose of this chemical down the drain or in the regular trash. [9]

Disposal of Contaminated Materials

Any materials that have come into contact with (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.[8][9] Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[17]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

DisposalWorkflow Start Unused or Waste (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Classify Classify as Hazardous Waste Start->Classify Contaminated Contaminated Materials (Gloves, Weigh Paper, etc.) Start->Contaminated Segregate Segregate as Halogenated Organic Solid Waste Classify->Segregate Containerize Place in a Labeled, Sealed, Compatible Container Segregate->Containerize Label Label with 'Hazardous Waste' and Full Chemical Name Containerize->Label Store Store in a Designated Secure Area Label->Store Dispose Arrange for Pickup by a Licensed Waste Disposal Service Store->Dispose DisposeContaminated Dispose of as Hazardous Waste Contaminated->DisposeContaminated DisposeContaminated->Containerize

Caption: Disposal workflow for (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester.

Regulatory Considerations

The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] As a carbamate-containing compound, specific land disposal restrictions may apply.[5][7] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

By adhering to these guidelines, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.).
  • Waste Lab Chemical Disposal Guidance. (n.d.).
  • Safe Storage and Disposal of Chemicals in A Lab - Tion - Laboratory Fume Extraction. (n.d.).
  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate - Benchchem. (n.d.).
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13).
  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE - ChemicalBook. (2026, January 17).
  • 08/12/2011: EPA Issues Rule on Carbamate Wastes. (2011, August 12).
  • Organic Solvents | Environment, Health and Safety. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (1975, June).
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES - Towson University. (n.d.).
  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).
  • Organic solvent waste - Kemicentrum. (2025, January 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 20).
  • Proper Disposal of 6-Bromoindolin-4-ol: A Guide for Laboratory Professionals - Benchchem. (2025, December).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).
  • Bromine. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
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(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester
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